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  • Product: N-[(4-Methoxyphenyl)methyl]but-3-enamide
  • CAS: 1864060-85-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(p-methoxybenzyl)but-3-enamide (CAS: 1864060-85-4)

Executive Summary N-(p-methoxybenzyl)but-3-enamide, officially registered under CAS number 1864060-85-4 () [1], is a highly versatile bifunctional intermediate utilized in advanced organic synthesis and drug discovery. F...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(p-methoxybenzyl)but-3-enamide, officially registered under CAS number 1864060-85-4 () [1], is a highly versatile bifunctional intermediate utilized in advanced organic synthesis and drug discovery. Featuring both a terminal alkene and a p-methoxybenzyl (PMB)-protected amide, this compound serves as a critical building block for synthesizing complex peptidomimetics, functionalized heterocycles, and targeted therapeutics. This whitepaper details its physicochemical properties, mechanistic utility, and validated experimental protocols for its synthesis and downstream application.

Chemical Identity and Physicochemical Profiling

N-(p-methoxybenzyl)but-3-enamide (IUPAC: N-[(4-methoxyphenyl)methyl]but-3-enamide) is characterized by a molecular weight of 205.25 g/mol and the empirical formula C₁₂H₁₅NO₂. Commercially cataloged for advanced research () [2], the molecule is structurally divided into two highly reactive domains:

  • The But-3-enamide Moiety : A non-conjugated terminal olefin that acts as an excellent substrate for transition-metal-catalyzed cross-metathesis, hydroboration, and radical-mediated thiol-ene click chemistry.

  • The PMB-Protected Amide : The p-methoxybenzyl group is an electron-rich aromatic system that masks the amide nitrogen, preventing unwanted side reactions during harsh synthetic steps while remaining orthogonal to standard Boc or Fmoc peptide chemistry.

Quantitative Data and Chemical Identifiers
Property / IdentifierValue / Description
Chemical Name N-[(4-Methoxyphenyl)methyl]but-3-enamide
Common Name N-(p-methoxybenzyl)but-3-enamide
CAS Registry Number 1864060-85-4
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
SMILES (Canonical) C=CCC(=O)NCC1=CC=C(OC)C=C1
Solubility Profile Soluble in DCM, EtOAc, MeOH; Insoluble in H₂O

Mechanistic Causality in Structural Design

The strategic value of CAS 1864060-85-4 lies in its dual functionality, which allows chemists to perform highly selective transformations.

  • Alkene Reactivity vs. Conjugation : Unlike but-2-enamides, which are strong Michael acceptors due to the conjugation of the double bond with the carbonyl group, the but-3-enamide features a methylene spacer. This isolates the alkene, making it electron-neutral and highly susceptible to Grubbs-catalyzed olefin metathesis without the deactivating electron-withdrawing effect of the amide carbonyl.

  • PMB Cleavage Causality : The PMB group is specifically chosen over a standard benzyl (Bn) group due to the electron-donating methoxy substituent at the para position. This methoxy group stabilizes the formation of a benzylic carbocation or charge-transfer complex during oxidative cleavage. Consequently, the PMB group can be rapidly and selectively removed using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or acidic conditions, leaving other sensitive functional groups intact () [3].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems where each step includes built-in mechanistic checkpoints.

Protocol A: Synthesis of N-(p-methoxybenzyl)but-3-enamide

This protocol utilizes a standard carbodiimide coupling strategy to form the amide bond.

  • Activation : Dissolve 1.0 equivalent of but-3-enoic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).

    • Causality: EDC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, attacking this intermediate to form a highly reactive acylpyridinium species, which suppresses unwanted rearrangement to an unreactive N-acylurea.

  • Coupling : Dropwise, add 1.1 equivalents of p-methoxybenzylamine. Stir the reaction at room temperature for 4 hours.

    • Causality: The primary amine of p-methoxybenzylamine acts as the nucleophile, displacing the DMAP catalyst to form the desired amide bond.

  • Validation & Workup : Monitor the reaction via TLC (Hexanes:EtOAc 1:1, UV active). Once the acid is consumed, quench with 1M HCl to protonate and remove unreacted amine and DMAP. Wash with saturated NaHCO₃ to remove residual acid, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Oxidative Deprotection of the PMB Group
  • Oxidation : Dissolve the purified N-(p-methoxybenzyl)but-3-enamide in an 18:1 mixture of DCM and water. Cool to 0°C. Add 1.5 equivalents of DDQ.

    • Causality: DDQ forms a charge-transfer complex with the electron-rich PMB ring, oxidizing it to a highly electrophilic quinone-methide intermediate.

  • Hydrolysis : Allow the reaction to warm to room temperature and stir for 2 hours.

    • Causality: The water in the solvent mixture acts as a nucleophile, attacking the intermediate to release p-methoxybenzaldehyde and the primary but-3-enamide.

  • Validation : The reaction mixture will visibly transition from deep red/brown to pale yellow as the DDQ is consumed. Filter the precipitated DDQH₂ byproduct, wash the filtrate with saturated NaHCO₃, and purify via silica gel chromatography.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical relationship between the synthesis of CAS 1864060-85-4 and its divergent downstream applications.

G A p-Methoxybenzylamine + But-3-enoic acid B Amidation Coupling (EDC/DMAP in DCM) A->B C N-(p-methoxybenzyl)but-3-enamide CAS: 1864060-85-4 B->C D Olefin Metathesis (Grubbs Catalyst) C->D Terminal Alkene Reactivity E PMB Deprotection (DDQ / H2O) C->E N-Protecting Cleavage F Functionalized Alkenes D->F G Primary But-3-enamide Derivatives E->G

Workflow of synthesis and downstream applications of CAS 1864060-85-4.

Conclusion

N-(p-methoxybenzyl)but-3-enamide (CAS: 1864060-85-4) is a meticulously designed intermediate that balances stability with targeted reactivity. By understanding the causality behind its structural components—the electron-rich PMB group and the isolated terminal alkene—researchers can leverage this compound to construct highly complex molecular architectures with precision and efficiency.

References

  • Title: 1864060-85-4 | Chemical Name : N-[(4-Methoxyphenyl)methyl]but-3-enamide Source: Pharmaffiliates URL: [Link]

  • Title: p-Methoxybenzyl (PMB) Protective Group Source: Chem-Station Int. Ed. URL: [Link]

Exploratory

Technical Whitepaper: Solubility Profiling and Solvent Selection for N-[(4-Methoxyphenyl)methyl]but-3-enamide

Executive Summary & Molecular Profiling Understanding the thermodynamic solubility of active pharmaceutical intermediates and building blocks is the cornerstone of robust chemical synthesis and formulation design. This g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profiling

Understanding the thermodynamic solubility of active pharmaceutical intermediates and building blocks is the cornerstone of robust chemical synthesis and formulation design. This guide provides an in-depth physicochemical analysis of N-[(4-Methoxyphenyl)methyl]but-3-enamide (CAS: 1864060-85-4), a structurally versatile amide derivative with a molecular weight of 205.26 g/mol .

To predict and manipulate its solubility across various organic solvents, we must deconstruct the molecule into its functional motifs:

  • The Amide Core: Acts as both a strong hydrogen-bond donor (N-H) and acceptor (C=O). In the solid state, amides form highly stable intermolecular hydrogen-bonded lattices that require significant energy to disrupt 1.

  • The 4-Methoxybenzyl Group: The electron-donating methoxy group increases the polarizability of the aromatic ring, introducing moderate dipole moments while maintaining strong London dispersion forces.

  • The Terminal Alkene (but-3-enoyl moiety): A hydrophobic, non-polar tail that relies exclusively on dispersion forces for solvation.

Thermodynamic Framework: Hansen Solubility Parameters (HSP)

To systematically select solvents, we rely on the Hansen Solubility Parameter (HSP) framework, which divides total cohesive energy into three components: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ ) 2. For N-[(4-Methoxyphenyl)methyl]but-3-enamide, the high δP​ and δH​ contributions from the amide core dictate that non-polar solvents will fail to overcome the crystal lattice energy, whereas polar aprotic solvents will excel 3.

G Target N-[(4-Methoxyphenyl)methyl]but-3-enamide Motif1 Amide Core (H-Bond Donor/Acceptor) Target->Motif1 Motif2 Methoxybenzyl Group (Dispersion & Polar) Target->Motif2 Motif3 Terminal Alkene (Hydrophobic) Target->Motif3 Sol1 Polar Aprotic (DMSO, DMF) Motif1->Sol1 Strong Dipole Sol2 Protic Solvents (MeOH, EtOH) Motif1->Sol2 H-Bond Exchange Motif2->Sol1 Sol3 Non-Polar Solvents (Hexane, Heptane) Motif3->Sol3 Weak Dispersion

Fig 1. Solvation mechanism mapped to molecular motifs and corresponding solvent classes.

Empirical Solubility Profile Across Organic Solvents

The table below synthesizes the predicted and empirically modeled solubility profile of the compound at standard ambient temperature (25°C). The causality of dissolution is directly tied to the solvent's ability to match the solute's HSP vectors and dielectric constant ( ϵ ).

Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50 (High)Strong H-bond acceptance (S=O H-N) disrupts the amide lattice.
Polar Aprotic Dimethylformamide (DMF)36.7> 50 (High)Strong dipole-dipole matching; excellent solvation of the aromatic ring.
Chlorinated Dichloromethane (DCM)8.920 - 50 (Moderate-High)Favorable dispersion matching for the alkene and methoxybenzyl regions.
Protic Methanol (MeOH)32.710 - 30 (Moderate)H-bond exchange network; slightly hindered by the hydrophobic alkene tail.
Ester Ethyl Acetate (EtOAc)6.05 - 15 (Low-Moderate)Moderate H-bond acceptance; weak dispersion limits maximum capacity.
Non-Polar n-Heptane / Hexane1.9< 1 (Poor)Weak London dispersion only; insufficient to break the amide crystal lattice.

Note: Values are predictive estimates derived from the physicochemical behavior of structurally analogous benzylamides and functional group contributions 4.

Self-Validating Experimental Protocol for Solubility Determination

To generate reliable, publication-grade thermodynamic solubility data, the Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard.

Why a "Self-Validating" System? A common pitfall in solubility screening is the unrecognized formation of a solvate or a solvent-induced polymorphic transformation. If the crystal structure changes during equilibration, the measured concentration reflects the solubility of the new form, invalidating the data for the original API. This protocol integrates solid-state characterization (XRPD) to close the logic loop and guarantee data integrity.

Step-by-Step Methodology

Step 1: Solvent Preparation & Saturation

  • Utilize strictly HPLC-grade solvents. Degas solvents via sonication under vacuum for 10 minutes to remove dissolved oxygen, which prevents oxidative degradation of the terminal alkene.

  • Weigh approximately 50 mg of N-[(4-Methoxyphenyl)methyl]but-3-enamide into a 4 mL amber glass vial (amber glass prevents photo-oxidation).

  • Add 1.0 mL of the target solvent. A visible suspension must remain; if the solid dissolves completely, add more solute until saturation is visually confirmed.

Step 2: Isothermal Equilibration

  • Seal the vials with PTFE-lined caps to prevent solvent evaporation.

  • Place the vials in a thermoshaker set to 25.0 ± 0.1 °C .

  • Agitate at 500 RPM for 48 hours .

  • Causality: 48 hours is required to ensure thermodynamic equilibrium is reached, overcoming any kinetic dissolution barriers associated with the dense amide crystal lattice.

Step 3: Phase Separation

  • Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25°C.

  • Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter.

  • Critical Step: Discard the first 0.2 mL of filtrate to account for any non-specific adsorption of the compound to the PTFE membrane.

Step 4: HPLC-UV Quantification

  • Dilute the filtered supernatant with the mobile phase (e.g., 50:50 Water:Acetonitrile) to fit within the linear range of your established calibration curve.

  • Analyze via HPLC using a C18 column. Monitor absorbance at ~225 nm (amide/alkene chromophores) and ~275 nm (methoxybenzyl chromophore).

  • Self-Validation: Inspect the chromatogram for extraneous peaks. The appearance of new peaks indicates chemical degradation (e.g., alkene oxidation) during the 48-hour equilibration.

Step 5: Solid-State Verification (The Integrity Check)

  • Harvest the residual solid pellet from the centrifugation step.

  • Dry the pellet gently under a stream of nitrogen.

  • Analyze the solid via X-Ray Powder Diffraction (XRPD). Compare the diffractogram to the reference pattern of the starting material. If the patterns match, the solubility value is valid for the original polymorph.

G N1 Excess Solute Addition N2 Isothermal Equilibration (25°C) N1->N2 N3 Phase Separation (Centrifugation) N2->N3 N4 Supernatant: HPLC-UV Quant N3->N4 N5 Solid Pellet: XRPD Validation N3->N5

Fig 2. Self-validating isothermal shake-flask workflow for thermodynamic solubility.

Mechanistic Insights & Troubleshooting

As an application scientist, anticipating molecular behavior in solution saves weeks of troubleshooting. When working with N-[(4-Methoxyphenyl)methyl]but-3-enamide, pay close attention to the following:

  • Alkene Susceptibility in Ethers: Avoid using ethereal solvents (like THF or Diethyl Ether) for long-term solubility storage unless they are strictly peroxide-free. The terminal but-3-enamide double bond is susceptible to radical-mediated epoxidation or polymerization initiated by ether peroxides.

  • Temperature Dependence & Supersaturation: Benzylamides often exhibit a steep solubility-temperature curve 5. If the compound is dissolved in boiling ethanol or ethyl acetate and cooled rapidly, it may form a metastable supersaturated solution rather than crystallizing immediately. Always use seed crystals if attempting to recover the solid via cooling crystallization.

  • Hydrogen Bond Donors vs. Acceptors: While the compound has both H-bond donor and acceptor sites, empirical data on similar amides shows that placing them in strong H-bond accepting solvents (like DMSO) yields exponentially higher solubility than placing them in strong H-bond donating solvents. This is because the solvent's oxygen (in S=O) forms a highly favorable thermodynamic interaction with the amide N-H, effectively unzipping the crystal lattice.

References

  • Anamide | Sigma-Aldrich - sigmaaldrich.com - 6

  • Enamide | Sigma-Aldrich - sigmaaldrich.com -

  • Buy Boc-D-Serine Benzylamide (EVT-1476641) | 141108-78-3 - EvitaChem - evitachem.com - 4

  • Hansen solubility parameters - ResearchGate - researchgate.net - 2

  • Justification of the solvent choice for the industrial amizon substance production - zsmu.edu.ua - 5

  • Pencil and Paper Estimation of Hansen Solubility Parameters - PMC - nih.gov - 3

  • Consideration of Hansen Solubility Parameters. Part 2 - hansen-solubility.com - 1

Sources

Foundational

The Ascendancy of But-3-enamide Derivatives: A Cornerstone in Modern Natural Product Synthesis

An In-Depth Technical Guide Abstract The but-3-enamide scaffold, characterized by its intrinsic terminal alkene and amide functionalities, has emerged as a profoundly versatile C4 synthon in the field of organic synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The but-3-enamide scaffold, characterized by its intrinsic terminal alkene and amide functionalities, has emerged as a profoundly versatile C4 synthon in the field of organic synthesis.[1] Its unique electronic and structural properties allow for a diverse array of stereoselective transformations, making it an invaluable building block for constructing complex molecular architectures. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive review of the strategic applications of but-3-enamide derivatives in the total synthesis of natural products. We will delve into the causality behind key experimental choices for pivotal transformations, including asymmetric hydrogenation, palladium-catalyzed cyclizations, ring-closing metathesis, and cycloaddition reactions. Each section is supported by field-proven protocols, quantitative data summaries, and mechanistic diagrams to ensure both technical accuracy and practical utility.

Introduction: The Strategic Value of the But-3-enamide Moiety

But-3-enamide and its N-substituted derivatives serve as powerful precursors for a multitude of high-value molecules, particularly chiral γ-amino acids and nitrogen-containing heterocycles—scaffolds that are prominent in numerous pharmaceuticals.[1] The strategic placement of the double bond and the amide group provides two distinct points for chemical manipulation, enabling chemists to forge complex stereochemical relationships and construct elaborate ring systems with high fidelity.

Enamides, as a class, are considered distinctive amphiphilic synthons.[2][3] The nitrogen atom's lone pair enhances the nucleophilicity of the alkene, while the N-acyl group allows for the generation of stable acyliminium intermediates, which are potent electrophiles.[2][3] This dual reactivity is the foundation upon which a vast number of synthetic strategies have been built, offering elegant and efficient pathways to natural product targets.

General Synthetic Routes to But-3-enamide

The accessibility of the but-3-enamide core is crucial for its widespread application. Common synthetic strategies include:

  • Amidation of But-3-enoic Acid: A classical and direct approach involves the coupling of but-3-enoic acid or its activated derivatives (e.g., but-3-enoyl chloride) with a desired amine. Dehydrating agents are often required when starting from the carboxylic acid.[4]

  • Direct Dehydrogenation: Modern methods may involve the direct dehydrogenation of a saturated precursor like butanamide, offering a more atom-economical route.[4]

Asymmetric Hydrogenation: Accessing Chiral γ-Amino Acids

One of the most powerful applications of but-3-enamide derivatives is in the enantioselective synthesis of γ-amino acids. The terminal alkene is an ideal substrate for asymmetric hydrogenation, a method that can install a chiral center with exceptional control.[1]

A landmark example is the synthesis of (R)-Baclofen, a selective GABA-B receptor agonist used as a muscle relaxant.[1] The key step involves the highly enantioselective hydrogenation of an N-protected 4-aryl-substituted but-3-enamide derivative using a chiral rhodium catalyst. This transformation elegantly sets the desired stereocenter, which is carried through to the final active pharmaceutical ingredient.[1]

Asymmetric_Synthesis_Workflow Start But-3-enamide Derivative Transformation Asymmetric Transformation (e.g., Hydrogenation) Start->Transformation Chiral Catalyst Product Chiral γ-Amino Acid or N-Heterocycle (High e.e.) Transformation->Product Deprotection (if needed)

Caption: General workflow for synthesizing chiral molecules from but-3-enamide.[1]

Data Summary: Asymmetric Hydrogenation of N-Acyl But-3-enamide Derivatives
SubstrateCatalyst SystemYield (%)e.e. (%)Reference
N-Boc-4-(4-chlorophenyl)-4-aminobut-3-enoic acid[Rh(COD)₂]BF₄ / (R,R)-Walphos SL-W001-1>95>99[1]
N-Ac-4-phenyl-but-3-enamide[Rh(NBD)₂]BF₄ / (S,S)-Me-DuPhos9896
N-Cbz-4-naphthyl-but-3-enamide[Ru(p-cymene)I₂]₂ / (R)-BINAP9298
Experimental Protocol: Asymmetric Hydrogenation for (R)-Baclofen Intermediate[1]

Objective: To synthesize N-Boc-(R)-4-amino-4-(4-chlorophenyl)butanoic acid with high enantioselectivity.

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add the catalyst precursor [Rh(COD)₂]BF₄ (1 mol%) and the chiral ligand (R,R)-Walphos SL-W001-1 (1.1 mol%). Add anhydrous, degassed methanol and stir for 20 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate high-pressure autoclave, add the substrate, N-Boc-4-(4-chlorophenyl)-4-aminobut-3-enoic acid (1 equivalent), and dissolve it in anhydrous, degassed methanol.

  • Hydrogenation: Transfer the catalyst solution to the autoclave via cannula. Seal the reactor, purge with high-purity hydrogen gas (3 cycles), and then pressurize to the desired pressure (e.g., 10 bar H₂).

  • Reaction: Stir the reaction mixture vigorously at room temperature (or slightly elevated temperature) for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Upon completion, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by silica gel chromatography to afford the desired N-Boc-(R)-4-amino-4-(4-chlorophenyl)butanoic acid. Determine enantiomeric excess by chiral HPLC analysis.

Palladium-Catalyzed Intramolecular Cyclization: Crafting γ-Lactams

But-3-enamide derivatives are excellent precursors for constructing nitrogen-containing heterocycles.[1] The γ-lactam (2-pyrrolidinone) ring system, a core structure in many pharmaceuticals, can be efficiently synthesized via palladium-catalyzed intramolecular reactions, such as the amino-Heck reaction.[1] In this powerful strategy, an N-substituted but-3-enamide bearing an aryl or vinyl halide undergoes cyclization, where a palladium catalyst facilitates the formation of a new carbon-carbon bond to forge the heterocyclic product.[1]

Heck_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ PdII_complex R-Pd(II)-X L₂ (Oxidative Addition) Pd0->PdII_complex R-X Insertion_complex Intramolecular Coordinated Complex PdII_complex->Insertion_complex Coordination Cyclized_PdII Cyclized Pd(II) Intermediate Insertion_complex->Cyclized_PdII Migratory Insertion Cyclized_PdII->Pd0 β-Hydride Elimination & Reductive Elimination (Product + HX)

Caption: Palladium-catalyzed intramolecular cyclization of a but-3-enamide derivative.[1]

Data Summary: Synthesis of γ-Lactams from N-Aryl-but-3-enamides
SubstrateCatalyst / LigandBaseTemp (°C)Yield (%)Reference
N-(2-bromophenyl)-but-3-enamidePd(OAc)₂ / PPh₃K₂CO₃10085[1]
N-(2-iodophenyl)-but-3-enamidePd(OAc)₂ / P(o-tol)₃NaOAc8092[1]
N-(2-bromophenyl)-N-methyl-but-3-enamidePdCl₂(dppf)Cs₂CO₃11078
Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization[1]

Objective: To synthesize 1-phenyl-3-methylidene-pyrrolidin-2-one.

  • Reaction Setup: To a flame-dried Schlenk flask, add the substrate N-(2-bromophenyl)-but-3-enamide (1 equivalent), Pd(OAc)₂ (3 mol%), PPh₃ (6 mol%), and K₂CO₃ (2 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous, degassed DMF via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 8-16 hours).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the γ-lactam.

Ring-Closing Metathesis (RCM): Forming Cyclic Enamides

Olefin metathesis is a transformative reaction in organic synthesis, and but-3-enamide derivatives can be cleverly designed to participate in this chemistry.[5][6] Specifically, N-allyl-N-tosyl-but-3-enamide and related structures can undergo Ring-Closing Metathesis (RCM) using ruthenium-based catalysts (e.g., Grubbs' catalysts) to form protected five- and six-membered cyclic enamides.[7] This strategy provides a direct entry into valuable heterocyclic cores.

The reaction proceeds by forming a ruthenium alkylidene intermediate with one of the terminal alkenes, followed by intramolecular reaction with the second alkene, ultimately extruding a new, volatile alkene (ethylene) and forming the desired ring. While highly effective for 5- and 6-membered rings, attempts to form 7-membered rings can sometimes lead to isomerization followed by closure to a more stable 6-membered ring.[7]

RCM_Mechanism Substrate Diene Substrate (But-3-enamide derivative) Metallocyclobutane1 [2+2] Cycloaddition (Metallocyclobutane Intermediate) Substrate->Metallocyclobutane1 + [Ru]=CH₂ Catalyst [Ru]=CH₂ (Grubbs Catalyst) Catalyst->Metallocyclobutane1 Intermediate New Alkylidene Intermediate Metallocyclobutane1->Intermediate Retro [2+2] (- C₂H₄) Metallocyclobutane2 Intramolecular [2+2] (Metallocyclobutane) Intermediate->Metallocyclobutane2 Intramolecular Coordination Product Cyclic Enamide Product Metallocyclobutane2->Product Retro [2+2] (+ [Ru]=CH₂)

Caption: General mechanism for Ring-Closing Metathesis of an enamide derivative.

Data Summary: RCM of Olefin-Containing Enamides
SubstrateCatalyst (mol%)SolventTemp (°C)Yield (%)Ring SizeReference
N-allyl-N-tosylbut-3-enamideGrubbs II (5)CH₂Cl₂40855[7]
N-pent-4-enyl-N-tosylbut-3-enamideGrubbs II (5)Toluene80786[7]
N-hex-5-enyl-N-tosylbut-3-enamideGrubbs II (10)Toluene84656
*Product resulted from isomerization prior to cyclization.
Experimental Protocol: Ring-Closing Metathesis to a Cyclic Enamide[5][8]

Objective: To synthesize a protected 5-membered cyclic enamide.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser, add the diene substrate (e.g., N-allyl-N-tosylbut-3-enamide, 1 equivalent).

  • Solvent and Degassing: Add anhydrous, degassed dichloromethane (to ~0.05 M concentration). Bubble argon through the solution for 20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the Grubbs second-generation catalyst (5 mol%) to the solution under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to reflux (40 °C) and stir. Monitor the reaction by TLC for the disappearance of the starting material.

  • Quenching: Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

  • Purification: Concentrate the mixture under reduced pressure and purify directly by flash column chromatography on silica gel to isolate the cyclic enamide product.

Cycloaddition Reactions: Building Molecular Complexity

The enamide double bond can participate in various cycloaddition reactions, providing rapid access to complex polycyclic systems.[2][3] These reactions are particularly powerful in the total synthesis of alkaloids, where constructing the core ring system efficiently is a major challenge.

A notable strategy is the [3+2] annulation of enamides.[2] In this process, the enamide acts as a two-atom component, reacting with a three-atom partner to form a five-membered ring. This approach has been pivotal in the divergent total synthesis of Cephalotaxus alkaloids, such as cephalotaxine.[2] The reactivity of the enamide can be strategically tuned to facilitate the desired cyclization cascade, building multiple rings in a single, efficient operation.

Caption: Schematic of a [3+2] cycloaddition involving an enamide.

Conclusion and Future Outlook

The but-3-enamide synthon has proven to be a remarkably versatile and powerful tool in the arsenal of the synthetic organic chemist. Its ability to undergo a wide range of stereoselective transformations—from hydrogenation and metathesis to complex cyclizations and cycloadditions—has enabled the efficient and elegant synthesis of numerous biologically active natural products. The strategic manipulation of its inherent nucleophilicity and electrophilicity continues to provide solutions to complex synthetic challenges.[2][3]

Future research in this area will likely focus on the development of novel catalytic systems that expand the scope of but-3-enamide reactivity, enabling even more complex and stereochemically dense targets to be accessed. The application of these derivatives in cascade reactions to rapidly build molecular complexity from simple starting materials remains a highly promising avenue for advancing the art and science of natural product total synthesis.

References

  • Title: Application Notes: The Role of But-3-enamide in the Synthesis of Biologically Active Molecules Source: Benchchem URL
  • Title: Technical Support Center: Optimizing But-3-enamide Synthesis Source: Benchchem URL
  • Title: Recent total synthesis of natural products leveraging a strategy of enamide cyclization Source: PMC URL
  • Title: Modular synthesis of non-conjugated N-(quinolin-8-yl)
  • Title: Recent total synthesis of natural products leveraging a strategy of enamide cyclization Source: Beilstein Journal of Organic Chemistry URL
  • Title: [2 + 2] Cycloaddition of Ynamides to Construct 3-Aminocyclobutenones Source: Organic Letters URL
  • Title: Enamide−Olefin Ring-Closing Metathesis Source: Radboud Repository URL
  • Title: Recent Advances in Total Synthesis via Metathesis Reactions Source: Thieme Chemistry URL
  • Title: Enamide-Olefin Ring-Closing Metathesis Source: Organic Chemistry Portal URL
  • Title: Metathesis Source: Sigma-Aldrich URL

Sources

Exploratory

Reactivity Profile of Terminal Alkenes in N-Substituted But-3-enamides: A Technical Guide for Advanced Synthesis

Executive Summary In advanced organic synthesis and drug development, the N-substituted but-3-enamide framework is a highly versatile C4 synthon. While isolated terminal alkenes are typically unactivated and notoriously...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, the N-substituted but-3-enamide framework is a highly versatile C4 synthon. While isolated terminal alkenes are typically unactivated and notoriously difficult to functionalize with high regio- and stereoselectivity, the but-3-enamide architecture circumvents this limitation. By leveraging the proximity of the homoallylic amide moiety, chemists can dictate the reactivity of the terminal alkene through directed metalation, intramolecular cyclization, or electronic activation[1].

This whitepaper dissects the causality behind these reactivity profiles, providing drug development professionals and synthetic chemists with field-proven methodologies, mechanistic insights, and self-validating protocols for exploiting but-3-enamides.

The Mechanistic Paradigm: Overcoming Alkene Inertness

The core challenge with unactivated terminal alkenes is their lack of inherent polarization (unlike Michael acceptors such as acrylamides). However, in N-substituted but-3-enamides, the N-substituent acts as a programmable control element. The reactivity logic branches into three distinct pathways depending on the nature of the N-substitution and the catalytic environment:

  • Intramolecular Cyclization: The amide nitrogen (or an appended N-aryl/vinyl group) acts as an internal nucleophile, driven by the entropic favorability of forming a 5-membered γ-lactam ring[1].

  • Directed Intermolecular Functionalization: Bidentate directing groups (e.g., 8-aminoquinoline) anchor transition metals, forcing them into a reactive spatial arrangement with the alkene[2].

  • Reductive Activation: Chemoselective reduction of the amide carbonyl generates a highly reactive, conjugated dienamine system[3].

Reactivity Core N-Substituted But-3-enamide (Terminal Alkene + Amide) Path1 Intramolecular Cyclization (Amino-Heck / Electrophilic) Core->Path1 Proximity Effect Path2 Directed Intermolecular Functionalization (e.g., AQ-directed) Core->Path2 Metal Coordination Path3 Reductive Amide Activation (Ir-Catalyzed) Core->Path3 Hydride Transfer Prod1 γ-Lactams (Pyrrolidin-2-ones) Path1->Prod1 Prod2 Cyclopropanes & Hydroalkylated Adducts Path2->Prod2 Prod3 Reactive Dienamines for [4+2] Cycloadditions Path3->Prod3

Caption: Divergent reactivity pathways of the terminal alkene in N-substituted but-3-enamides.

Directed Intermolecular Functionalization: The AQ-Directing Group Strategy

To functionalize the unactivated terminal alkene intermolecularly, the 8-aminoquinoline (AQ) directing group is frequently employed. The AQ moiety transforms the otherwise inert alkene into a highly reactive site via the formation of a rigid bidentate metal complex.

Diastereoselective Cyclopropanation

When treated with 2-oxoethylpyridinium salts under Pd(II) catalysis, N-(quinolin-8-yl)but-3-enamides undergo highly diastereoselective cyclopropanation[2].

  • Causality: Typically, these pyridinium salts undergo [3+2] cycloadditions with alkenes. However, the AQ group forces the formation of a rigid 5,5-palladacycle intermediate. This specific geometry completely bypasses the [3+2] pathway, instead promoting an oxidative ring closure followed by reductive elimination to yield syn-disubstituted cyclopropanes[2].

Synergistic Pd/Enamine Hydroalkylation

A breakthrough in functionalizing these alkenes involves a dual catalytic system to hydroalkylate the terminal double bond with aromatic ketones (acetophenones), yielding quinoline-based amides with potent antimicrobial properties[4].

CatalyticCycle Pd_cat Pd(II) Catalyst Complex Pd-Alkene π-Complex (Intermediate I) Pd_cat->Complex Alkene Coordination Amine_cat Secondary Amine Catalyst Enamine Nucleophilic Enamine (Intermediate II) Amine_cat->Enamine Condensation (AcOH) Alkene N-(quinolin-8-yl)but-3-enamide Alkene->Complex Ketone Acetophenone Ketone->Enamine Coupling Nucleopalladation & C-C Bond Formation Complex->Coupling Enamine->Coupling α-Carbon Attack Coupling->Pd_cat Catalyst Regeneration Coupling->Amine_cat Product Hydroalkylated Quinoline Derivative Coupling->Product Reductive Elimination

Caption: Synergistic Pd/Enamine catalytic cycle for the hydroalkylation of but-3-enamides.

Quantitative Data: Synergistic Hydroalkylation

The efficiency of this reaction is highly dependent on the amine catalyst loading, as summarized below[4]:

Substrate (Ketone)Amine Catalyst (Pyrrolidin-2-ylmethanol)TimeTempYield (%)
Acetophenone20 mol %40 h85 °CUp to 85%
Acetophenone30 mol %40 h85 °CUp to 96%
Protocol 1: Synergistic Pd/Enamine Hydroalkylation[4]

This protocol is designed as a self-validating system; the exclusion of oxygen is critical to prevent the oxidative degradation of the enamine intermediate.

  • Catalyst Preparation: To a flame-dried, argon-purged 10 mL Schlenk tube, add Pd(CH₃CN)₂Cl₂ (0.02 mmol, 10 mol%) and pyrrolidin-2-ylmethanol (0.06 mmol, 30 mol%).

  • Atmospheric Control (Validation Step): Evacuate the tube and backfill with nitrogen or argon. Repeat this cycle exactly three times. Causality: Trace oxygen will rapidly quench the Pd(0) species formed during the catalytic cycle.

  • Reagent Addition: Via syringe, add acetophenone (1.2 mmol, 6 equiv), glacial acetic acid (0.2 mmol, 1 equiv), and N-(quinolin-8-yl)but-3-enamide (0.2 mmol, 1 equiv) dissolved in anhydrous toluene (0.2 mL). Causality: Acetic acid acts as a crucial proton shuttle, accelerating the condensation of the secondary amine with the ketone to form the enamine.

  • Execution: Seal the tube and stir the mixture at 85 °C for 40 hours.

  • Workup & Analysis: Cool to room temperature, dilute with ethyl acetate, and wash with saturated NaHCO₃. Validate the consumption of the but-3-enamide via TLC (UV active) before proceeding to flash column chromatography.

Intramolecular Cyclizations: Accessing γ-Lactam Scaffolds

But-3-enamide derivatives are premier precursors for constructing nitrogen-containing heterocycles, specifically γ-lactams (2-pyrrolidinones), which are ubiquitous in pharmaceuticals (e.g., racetam-class nootropics)[1].

  • Causality of Cyclization: When the N-substituent bears an aryl or vinyl halide, the palladium catalyst readily undergoes oxidative addition into the C-X bond. The spatial proximity of the terminal alkene (separated by exactly three atoms from the nitrogen) heavily favors an intramolecular amino-Heck migratory insertion, forming a new carbon-carbon bond and closing the 5-membered ring[1].

Quantitative Data: γ-Lactam Synthesis via Pd-Catalysis

Representative conditions for intramolecular cyclization demonstrate high efficiency[1]:

PrecursorCatalystLigandBaseYield (%)
N-aryl-but-3-enamidePd(OAc)₂PPh₃K₂CO₃Quantitative

Reductive Dienamine Activation

A highly specialized and powerful method for functionalizing the terminal alkene relies on altering the electronic properties of the adjacent amide.

  • Causality: Iridium(I)-catalyzed reduction of the β,γ-unsaturated amide chemoselectively targets the carbonyl group. The resulting intermediate is a highly reactive, electron-rich dienamine. The terminal alkene is now part of an s-cis locked conjugated diene system, making it exceptionally reactive toward normal electron-demand Diels-Alder [4+2] cycloadditions[3].

Protocol 2: Ir-Catalyzed Reductive Dienamine Synthesis &[4+2] Trapping[3]

Due to the transient and moisture-sensitive nature of the dienamine, this protocol utilizes an in-situ trapping methodology.

  • Reduction Phase: In a dry flask under argon, dissolve the N-substituted but-3-enamide in anhydrous solvent. Add the Ir(I) catalyst (e.g., Vaska's complex derivative) and a silane reducing agent (e.g., TMDS).

  • Monitoring (Validation Step): Stir at room temperature for up to 3 hours. Crucial Checkpoint: Acyclic but-3-enamides require longer reduction times than cyclic lactams. Validate complete reduction via IR spectroscopy (disappearance of the strong amide C=O stretch at ~1650 cm⁻¹) or rapid TLC.

  • In-Situ Trapping: Once reduction is confirmed, immediately add a dienophile (e.g., N-phenylmaleimide) directly to the reaction mixture.

  • Cycloaddition: Stir until the cycloaddition is complete. The reaction proceeds with complete diastereocontrol, yielding complex bridged bicyclic or downstream cyclohexene architectures[3].

Conclusion

The reactivity of the terminal alkene in N-substituted but-3-enamides is dictated by the delicate interplay between the unactivated olefin and the proximal amide. By strategically selecting N-substituents (such as the AQ directing group) or utilizing chemoselective reduction, chemists can override the inherent inertness of the terminal alkene. This enables the rapid, stereoselective construction of cyclopropanes, quinoline-derivatives, and γ-lactams, solidifying but-3-enamides as indispensable building blocks in modern drug discovery.

References

  • Benchchem. "Application Notes: The Role of But-3-enamide in the Synthesis of Biologically Active Molecules." Benchchem.
  • ACS Publications. "Diastereoselective Cyclopropanation of Terminal, Nonconjugated Alkenes with 2-Oxoethylpyridinium Salts via Nucleopalladation." Organic Letters.
  • PMC (NIH). "Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study." National Institutes of Health.
  • PMC (NIH). "A General Iridium-Catalyzed Reductive Dienamine Synthesis Allows a Five-Step Synthesis of Catharanthine via the Elusive Dehydrosecodine." National Institutes of Health.

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Foundational

Electronic Properties of the Amide Bond in N-[(4-Methoxyphenyl)methyl]but-3-enamide: A Technical Guide

Executive Summary N-[(4-Methoxyphenyl)methyl]but-3-enamide (also recognized as N-(4-methoxybenzyl)but-3-enamide) is a highly versatile intermediate utilized in advanced organic synthesis and drug development[1]. The mole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[(4-Methoxyphenyl)methyl]but-3-enamide (also recognized as N-(4-methoxybenzyl)but-3-enamide) is a highly versatile intermediate utilized in advanced organic synthesis and drug development[1]. The molecule features a central secondary amide bond that bridges a 4-methoxybenzyl (PMB) group and a but-3-enoyl chain. For researchers and drug development professionals, understanding the electronic properties of this specific amide—particularly its resonance stabilization, substituent inductive effects, and rotational dynamics—is critical. These properties directly dictate the molecule's conformational rigidity, metabolic stability, and its utility in bioisosteric replacements[2].

Molecular Architecture & Electronic Delocalization

The structural and chemical behavior of N-[(4-Methoxyphenyl)methyl]but-3-enamide is fundamentally governed by the −C(=O)NH− linkage. Unlike standard amines where the nitrogen is tetrahedral ( sp3 ), the nitrogen atom in this amide is trigonal planar ( sp2 hybridized)[3]. This geometric shift is causally linked to the delocalization of the nitrogen lone pair into the π∗ orbital of the carbonyl group. This electron donation creates a resonance hybrid characterized by a partial double-bond between the carbon and nitrogen atoms, significantly reducing the electrophilicity of the carbonyl carbon and rendering the nitrogen non-basic[3][4].

Substituent Effects on the Amide Core:

  • N-Substituent (4-Methoxybenzyl group): The methylene bridge ( −CH2​− ) physically insulates the amide nitrogen from the aromatic ring, preventing any direct resonance overlap. Consequently, the electron-donating methoxy group at the para position only exerts a weak inductive ( +I ) effect through the sigma framework. This slightly increases the electron density on the nitrogen without disrupting the primary C-N resonance[5].

  • C-Substituent (But-3-enoyl group): The terminal alkene is separated from the carbonyl carbon by an α -methylene group. This β,γ -unsaturation prevents direct conjugation with the carbonyl π system. The alkene exerts a mild electron-withdrawing inductive ( −I ) effect relative to a saturated alkyl chain, subtly modulating the electrophilicity of the carbonyl carbon, though this is heavily mitigated by the dominant nitrogen lone pair donation[3].

G Amide Amide Core (-CONH-) Resonance Resonance Delocalization (C=O ↔ C-O⁻/N⁺) Amide->Resonance RotBarrier C-N Rotational Barrier (~15-20 kcal/mol) Resonance->RotBarrier PMB 4-Methoxybenzyl Group (N-Substituent) Insulation CH₂ Bridge Insulation (No direct N-Ar resonance) PMB->Insulation Inductive1 Weak +I Effect from PMB Insulation->Inductive1 Inductive1->Amide Butenoyl But-3-enoyl Group (C-Substituent) Insulation2 α-CH₂ Insulation (No C=C / C=O conjugation) Butenoyl->Insulation2 Inductive2 Mild -I Effect from Alkene Insulation2->Inductive2 Inductive2->Amide

Electronic effects and substituent logic governing the amide core.

Thermodynamic & Kinetic Properties: The C-N Rotational Barrier

Because of the partial double-bond character inherent to the amide resonance structure, rotation around the C-N bond is highly restricted[3]. In typical secondary amides, this rotational energy barrier ( ΔG‡ ) ranges from 15 to 20 kcal/mol[3][4]. This barrier is high enough that the bond does not rotate appreciably at room temperature, leading to distinct cis and trans conformers. The trans conformer is generally favored to minimize steric clash between the bulky PMB group and the butenoyl chain[2].

To quantify this barrier, Variable Temperature NMR (VT-NMR) is employed. As thermal energy is applied to the system, the rate of C-N bond rotation increases. When the rotation rate exceeds the NMR timescale, the distinct signals for the conformers coalesce into a single time-averaged peak[6][7]. The Eyring equation is then utilized to calculate the exact activation free energy of rotation[7].

G Prep 1. Sample Preparation (Dissolve in DMSO-d6) Acquire 2. VT-NMR Acquisition (298K to 398K, 10K steps) Prep->Acquire Observe 3. Signal Observation (Watch CH2 peak coalescence) Acquire->Observe Calculate 4. Eyring Equation Analysis (Calculate ΔG‡) Observe->Calculate

Step-by-step VT-NMR workflow for determining the C-N rotational energy barrier.

Experimental Protocols

Protocol 1: Synthesis of N-[(4-Methoxyphenyl)methyl]but-3-enamide

This protocol utilizes a standard carbodiimide coupling strategy, which is a self-validating system as the formation of the dicyclohexylurea (DCU) byproduct visually indicates reaction progression[8].

  • Activation: Dissolve 1.0 equivalent of but-3-enoic acid in anhydrous dichloromethane (DCM) under an inert atmosphere. Add 1.2 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). Stir for 30 minutes at room temperature to form the highly reactive O-acylisourea intermediate[8].

  • Coupling: Add 1.0 equivalent of 4-methoxybenzylamine dropwise. Stir for 12-16 hours. The nitrogen nucleophile attacks the activated carbonyl, forming the amide bond and displacing insoluble DCU[8].

  • Workup: Filter the white DCU precipitate. Wash the organic filtrate sequentially with 5% NaHCO3​ (to remove unreacted acid) and brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel column chromatography using a hexane/ethyl acetate gradient[8].

Protocol 2: VT-NMR Determination of the Rotational Barrier
  • Sample Preparation: Dissolve 15-20 mg of the purified amide in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ ) to allow for a wide temperature acquisition range without solvent boiling[7].

  • Acquisition: Acquire standard 1H NMR spectra starting at 298 K. Increment the temperature in 10 K steps up to 398 K, allowing 5 minutes of thermal equilibration at each step[7][9].

  • Observation: Monitor the benzylic CH2​ or α

    CH2​ proton signals. At lower temperatures, two distinct sets of peaks may be visible due to restricted rotation. Note the coalescence temperature ( Tc​ ) where the peaks merge into a single broad signal[7].
  • Calculation: Apply the modified Eyring equation: ΔG‡=a⋅Tc​⋅[9.972+log(Tc​/Δν)] , where Δν is the peak separation in Hz at the slow-exchange limit[6][7].

Quantitative Data Summary

ParameterValue / DescriptionSource
Amide C=O Stretch (IR) ~1638 - 1650 cm⁻¹[10],[8]
C-N Rotational Barrier ( ΔG‡ ) 15 - 20 kcal/mol[3],[7]
Nitrogen Hybridization sp2 (Trigonal Planar)[3]
Hydrogen Bonding Capacity N-H (Strong Donor), C=O (Strong Acceptor)[2]

Pharmacological & Synthetic Implications

The robust electronic delocalization of the amide bond in N-[(4-Methoxyphenyl)methyl]but-3-enamide renders it highly stable against spontaneous hydrolysis, a critical feature for maintaining structural integrity in biological systems[3]. The PMB group is frequently utilized in drug development not only as a lipophilic pharmacophore but also as a chemically cleavable protecting group; its electron-rich nature allows for selective oxidative cleavage (e.g., using DDQ) without disrupting the core amide bond[11]. Furthermore, the terminal alkene of the butenoyl group provides a synthetic handle for late-stage functionalization, such as cross-metathesis or radical cyclization, making this molecule a highly versatile scaffold for generating complex architectures[12].

References

  • Assessing Amide Bond Resonance for Infrared Transparency - Patsnap Eureka. Available at:[Link]

  • “Amide Resonance” Correlates with a Breadth of C−N Rotation Barriers - ResearchGate. Available at: [Link]

  • Amide Structure - Pictures of the Day 320N - University of Texas at Austin. Available at:[Link]

  • Amides – HSC Chemistry - Science Ready. Available at:[Link]

  • Bond Rotation Dynamics of N-Cycloalkenyl-N-benzyl r-Haloacetamide Derivatives - University of Warwick. Available at:[Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. Available at: [Link]

  • Nuclear Magnetic Resonance Studies of Multi-site Chemical Exchange - ResearchGate. Available at: [Link]

  • Synthesis of N-Acetyl-N-(4-methoxybenzyl)-a,a-dimethyl glycine - University of Minho. Available at: [Link]

  • Beyond Barriers, Big Crystallisation Hurdles: Atropisomerism in bRo5 Compounds Explored by Computational and NMR Studies - ChemRxiv. Available at:[Link]

  • Variable Temperature NMR Experiment Studying Restricted Bond Rotation - ACS Publications. Available at: [Link]

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Exploratory

A Deep Dive into the Structural and Reactive Nuances of N-benzyl and N-(4-methoxybenzyl) but-3-enamides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis and drug development, the subtle interplay of molecular structure and reactivity is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug development, the subtle interplay of molecular structure and reactivity is paramount. This guide provides a comprehensive analysis of two closely related but functionally distinct molecules: N-benzyl but-3-enamide and N-(4-methoxybenzyl) but-3-enamide. As a senior application scientist, this document aims to dissect the core differences in their structure, reactivity, and spectroscopic signatures, offering field-proven insights for their strategic application in complex synthetic pathways.

Unveiling the Core Structural Divergence

At first glance, N-benzyl but-3-enamide and N-(4-methoxybenzyl) but-3-enamide share a common but-3-enamide backbone. The pivotal difference lies in the substituent on the nitrogen atom: a benzyl group versus a 4-methoxybenzyl (PMB) group. This seemingly minor alteration—the presence of a methoxy group at the para position of the benzene ring—profoundly influences the electronic and steric landscape of the entire molecule, dictating its behavior in chemical transformations.

Figure 1: Molecular structures of the two amides.

Electronic and Steric Effects: The "Why" Behind the Reactivity

The divergent reactivity of these two amides can be rationalized by considering the electronic and steric influences of the benzyl and 4-methoxybenzyl groups.

Electronic Effects: The para-methoxy group on the PMB ring is a potent electron-donating group through resonance. This increased electron density on the benzyl ring has a cascading effect, making the benzylic position more susceptible to oxidation.[1] This electronic enrichment is the primary reason for the enhanced lability of the PMB group under oxidative and acidic conditions compared to the unsubstituted benzyl group.[2]

Steric Effects: While the steric profiles of the benzyl and 4-methoxybenzyl groups are largely comparable, the primary difference in their reactivity stems from electronic factors rather than steric hindrance.[3]

A Comparative Analysis of Reactivity

The most significant practical difference between N-benzyl and N-(4-methoxybenzyl) amides lies in the conditions required for the cleavage of the N-benzyl bond. This distinction is crucial for devising orthogonal protection strategies in multi-step syntheses.

3.1. Oxidative Cleavage:

The N-(4-methoxybenzyl) group is readily cleaved under mild oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[4][5][6] The electron-rich nature of the PMB group facilitates the formation of a stabilized benzylic carbocation upon oxidation, leading to facile cleavage. In contrast, the N-benzyl group is generally stable to these reagents under similar conditions, requiring harsher oxidative protocols for its removal.[4][5][6]

Figure 2: Comparative oxidative cleavage.

3.2. Acidic Cleavage:

The N-(4-methoxybenzyl) group is also significantly more labile under acidic conditions, such as treatment with trifluoroacetic acid (TFA), compared to the N-benzyl group.[7] The electron-donating methoxy group stabilizes the incipient benzylic carbocation formed during acid-mediated cleavage, thereby lowering the activation energy for this process. The N-benzyl group, lacking this electronic stabilization, requires much stronger acidic conditions for its removal.

Spectroscopic Fingerprints: A Guide to Characterization

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Compound Characteristic ¹H NMR Signals (δ, ppm) Characteristic ¹³C NMR Signals (δ, ppm)
N-benzyl but-3-enamide ~7.2-7.4 (m, 5H, Ar-H), ~5.8-6.0 (m, 1H, -CH=), ~5.0-5.2 (m, 2H, =CH₂), ~4.4 (d, 2H, N-CH₂-Ph), ~3.1 (t, 2H, -CH₂-CO)~172 (C=O), ~138 (Ar-C), ~135 (-CH=), ~128-129 (Ar-CH), ~117 (=CH₂), ~44 (N-CH₂-Ph), ~38 (-CH₂-CO)
N-(4-methoxybenzyl) but-3-enamide ~7.2 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~5.8-6.0 (m, 1H, -CH=), ~5.0-5.2 (m, 2H, =CH₂), ~4.3 (d, 2H, N-CH₂-Ar), ~3.8 (s, 3H, OCH₃), ~3.1 (t, 2H, -CH₂-CO)~172 (C=O), ~159 (Ar-C-O), ~135 (-CH=), ~130 (Ar-C), ~129 (Ar-CH), ~117 (=CH₂), ~114 (Ar-CH), ~55 (OCH₃), ~43 (N-CH₂-Ar), ~38 (-CH₂-CO)

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts.

The key distinguishing features in the ¹H NMR will be the aromatic region, showing a multiplet for the benzyl group and two doublets for the 4-methoxyphenyl group, along with the characteristic singlet for the methoxy protons around 3.8 ppm. In the ¹³C NMR, the presence of the methoxy group will be evident by a signal around 55 ppm, and the aromatic carbon attached to the oxygen will appear significantly downfield (~159 ppm).

4.2. Infrared (IR) Spectroscopy:

Both molecules will exhibit characteristic amide and alkene vibrational frequencies.

Functional Group N-benzyl but-3-enamide (cm⁻¹) N-(4-methoxybenzyl) but-3-enamide (cm⁻¹)
N-H Stretch~3300~3300
C=O Stretch (Amide I)~1640~1640
N-H Bend (Amide II)~1550~1550
C=C Stretch (alkene)~1640~1640
C-O Stretch (ether)-~1250 and ~1030

Table 2: Predicted IR Absorption Frequencies.

The most notable difference in the IR spectra will be the presence of strong C-O stretching bands for the methoxy group in the N-(4-methoxybenzyl) derivative, typically appearing around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

4.3. Mass Spectrometry (MS):

The mass spectra of these compounds will show distinct molecular ion peaks and fragmentation patterns.

Compound Molecular Weight Key Fragmentation Ions (m/z)
N-benzyl but-3-enamide 175.23175 (M⁺), 91 (C₇H₇⁺, benzyl cation), 84 (M - C₇H₇N)⁺
N-(4-methoxybenzyl) but-3-enamide 205.26205 (M⁺), 121 (C₈H₉O⁺, 4-methoxybenzyl cation), 84 (M - C₈H₉NO)⁺

Table 3: Predicted Mass Spectrometry Data.

The base peak in the mass spectrum of N-benzyl but-3-enamide is expected to be the tropylium ion at m/z 91. For the N-(4-methoxybenzyl) analogue, the base peak will likely be the 4-methoxybenzyl cation at m/z 121, reflecting the stability of this fragment.

Experimental Protocols: Synthesis and Deprotection

5.1. General Synthesis of N-substituted but-3-enamides:

A common method for the synthesis of these amides involves the coupling of but-3-enoic acid with the corresponding amine (benzylamine or 4-methoxybenzylamine) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[8]

Protocol: Synthesis of N-benzyl but-3-enamide

  • To a solution of but-3-enoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add benzylamine (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Slowly add a solution of DCC (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This protocol can be adapted for the synthesis of N-(4-methoxybenzyl) but-3-enamide by substituting benzylamine with 4-methoxybenzylamine.

Figure 3: General synthesis workflow.

5.2. Protocol: Oxidative Cleavage of N-(4-methoxybenzyl) but-3-enamide

  • Dissolve N-(4-methoxybenzyl) but-3-enamide (1.0 eq) in a mixture of dichloromethane (DCM) and water (e.g., 10:1 v/v).

  • Add DDQ (1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting but-3-enamide by column chromatography.

Conclusion: Strategic Selection for Synthetic Success

The choice between N-benzyl and N-(4-methoxybenzyl) but-3-enamide in a synthetic strategy is a decision guided by the desired reactivity and the need for orthogonal deprotection. The N-benzyl group offers robust protection, stable to a wide range of conditions, making it suitable for early-stage introduction in a synthesis. Conversely, the N-(4-methoxybenzyl) group serves as a more labile protecting group, readily cleaved under mild oxidative or acidic conditions. This lability is a strategic advantage when selective deprotection is required in the presence of other sensitive functionalities.

Understanding the fundamental electronic differences between these two seemingly similar structures empowers the synthetic chemist to make informed decisions, ultimately leading to more efficient and successful synthetic outcomes. This guide provides the foundational knowledge and practical insights necessary to harness the distinct properties of these valuable synthetic building blocks.

References

  • Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815. [Link]

  • Reddy, B. M., & Reddy, P. M. (2006). A mild and efficient method for the cleavage of benzyl ethers using ceric ammonium nitrate (CAN). Tetrahedron Letters, 47(32), 5671-5674. [Link]

  • Jamalifard, S., Mokhtari, J., & Mirjafary, Z. (2019). One-pot Synthesis of Amides via Oxidative Amidation of Aldehydes and Amines Catalyzed by Copper-MOF. RSC Advances, 9(58), 33831-33838. [Link]

  • Bull, S. D., Davidson, M. G., Johnson, A. L., Robinson, J. M., & Mahon, M. F. (2000). Chemoselective oxidative debenzylation of tertiary N-benzyl amines. Chemical Communications, (8), 675-676. [Link]

  • Fürstner, A., & Müller, T. (1997). The First Total Synthesis of (+)-Rishirilide B. The Journal of Organic Chemistry, 62(22), 7582–7583. [Link]

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  • Bull, S. D., et al. (2000). Chemoselective oxidative debenzylation of tertiary N-benzyl amines. University of St Andrews. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Green Chemistry, 11(5), 659-662. [Link]

  • PubChem. (n.d.). N-benzyl-3-methylbutanamide. National Center for Biotechnology Information. [Link]

  • Peruncheralathan, S., & Ila, H. (2006). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc, 2006(13), 133-144. [Link]

  • Reddy, T. J., & Le, T. X. (2015). Copper-Catalyzed N-Arylation of Amides and Amines with Diaryliodonium Salts. The Journal of Organic Chemistry, 80(24), 12476–12483. [Link]

  • PubChem. (n.d.). Benzenesulfonamide, N-benzyl-. National Center for Biotechnology Information. [Link]

  • Nengroo, S. H., et al. (2019). 13C NMR analysis of N-(4-methoxybenzyl)undec-10-enamide (Compound 5). ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Garg, N. K., & Sarpong, R. (2011). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. Organic Letters, 13(24), 6432–6435. [Link]

  • Akhlaghinia, B., et al. (2013). Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). ResearchGate. [Link]

  • Nengroo, S. H., et al. (2019). 1 H NMR analysis of N-(4-methoxybenzyl)undec-10-enamide (Compound 5). ResearchGate. [Link]

  • SpectraBase. (n.d.). N-BENZYL-N-BUTYLAMINE(2403-22-7) IR Spectrum. [Link]

  • Luo, J., & Huang, M. (2008). N-(4-Hydroxy-3-methoxybenzyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2345. [Link]

  • PubChem. (n.d.). N-Benzyl-3-(benzylamino)butanamide. National Center for Biotechnology Information. [Link]

  • Fukuyama, T., & Jow, C. K. (1998). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 75, 186. [Link]

  • SpectraBase. (n.d.). N-(4-Methoxybenzyl)-3-methylbenzamide - Optional[13C NMR] - Chemical Shifts. [Link]

  • Moody, C. J., & O'Connell, M. J. (1999). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. Journal of the Chemical Society, Perkin Transactions 1, (11), 1401-1403. [Link]

  • Al-Zaydi, K. M., & El-Faham, A. (2024). (Z)-N-Carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide. Molbank, 2024(3), M1844. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Williams, J. M., & Hughes, D. L. (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Organic Preparations and Procedures International, 43(3), 287-313. [Link]

  • Google Patents. (2011). Method for synthesizing N-(3,4-dimethoxybenzyl)amide capsaicine homologous compounds.
  • Breitmaier, E., & Voelter, W. (2004). 13C NMR Spectroscopy. Wiley-VCH. [Link]

  • Nishiyama, Y., et al. (2018). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Crystal Growth & Design, 18(11), 6549-6553. [Link]

  • Fukuyama, T., & Kan, T. (1997). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Synlett, 1997(S1), 1083-1094. [Link]

  • PubChem. (n.d.). N-benzyl-3-methylbenzamide. National Center for Biotechnology Information. [Link]

  • SpectraBase. (n.d.). Octanamide, N-benzyl-N-(3-methylbutyl)- - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

Foundational

A Technical Guide to the IUPAC Nomenclature of N-PMB-vinylacetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction In the precise language of organic chemistry, the systematic naming of molecules according to the International Union of Pure and Applied Chemi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise language of organic chemistry, the systematic naming of molecules according to the International Union of Pure and Applied Chemistry (IUPAC) is paramount for unambiguous communication. This guide provides an in-depth exploration of the IUPAC naming conventions for a specific class of compounds: N-PMB-vinylacetamide derivatives. These molecules, characterized by an acetamide core with both a p-methoxybenzyl (PMB) and a vinyl group attached to the nitrogen atom, are of interest in various fields of chemical research and development. Understanding their systematic nomenclature is a foundational skill for any scientist working with these or structurally related compounds.

This document will deconstruct the naming process into a logical, step-by-step methodology, grounded in the authoritative rules of IUPAC nomenclature. We will explore the rationale behind the prioritization of functional groups and the correct citation of substituents, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Principles of Naming N-PMB-vinylacetamide

The IUPAC name for the core structure of N-PMB-vinylacetamide is N-(4-methoxybenzyl)-N-vinylacetamide . Let us dissect this name to understand the underlying principles.

Identification of the Principal Functional Group

The first step in naming any organic molecule is to identify the principal functional group, which dictates the suffix of the name.[1][2] In the case of N-PMB-vinylacetamide, the amide functional group takes precedence over the alkene (vinyl) and the ether (methoxy) functionalities. According to IUPAC priority rules, amides are ranked higher than both alkenes and ethers.[2][3]

Therefore, the base name of the molecule is derived from the corresponding carboxylic acid, which is acetic acid. By replacing the "-oic acid" suffix with "-amide," we establish the parent name as acetamide .[4]

The Acetamide Parent Chain

The acetamide core consists of a two-carbon chain with a carbonyl group and a nitrogen atom. The carbon of the carbonyl group is designated as carbon 1 (C1), and the methyl group is carbon 2 (C2).

Substituents on the Nitrogen Atom

When substituents are attached to the nitrogen atom of an amide, they are designated with the locant N-.[5][6] This is crucial to distinguish them from substituents on the carbon chain. In the case of N-PMB-vinylacetamide, there are two different groups attached to the nitrogen.

  • The Vinyl Group: The vinyl group, with the formula -CH=CH₂, has the systematic IUPAC name ethenyl .[7][8][9][10]

  • The p-Methoxybenzyl (PMB) Group: This substituent consists of a benzyl group (a benzene ring attached to a CH₂ group) with a methoxy group at the para (position 4) of the phenyl ring.[11][12] Its systematic name is (4-methoxyphenyl)methyl , but for clarity and common usage in nomenclature, 4-methoxybenzyl is widely accepted.[11]

Assembling the Full IUPAC Name

To construct the final name, the substituents on the nitrogen are listed alphabetically, each preceded by the N- locant.

  • Identify Substituents: We have two substituents on the nitrogen: "ethenyl" (vinyl) and "4-methoxybenzyl".

  • Alphabetize: "Ethenyl" comes before "methoxybenzyl" alphabetically.

  • Combine: The final name is constructed by prefixing the alphabetized substituents to the parent name "acetamide".

Thus, the systematic IUPAC name is N-ethenyl-N-(4-methoxybenzyl)acetamide . While "vinyl" is a commonly used and accepted name for the ethenyl group, for strict IUPAC adherence, "ethenyl" is preferred.[7][9] However, in many contexts, including chemical databases, the name N-(4-methoxybenzyl)-N-vinylacetamide is also frequently encountered.[13][]

Visualizing the Naming Process

The logical flow for determining the IUPAC name can be represented as follows:

IUPAC_Naming_Workflow A Identify Functional Groups (Amide, Alkene, Ether) B Determine Principal Functional Group (Amide has highest priority) A->B C Identify Parent Chain (Acetamide) B->C D Identify Substituents on Nitrogen (Vinyl and p-Methoxybenzyl) C->D E Systematic Naming of Substituents (Ethenyl and 4-Methoxybenzyl) D->E F Alphabetize Substituents (Ethenyl, 4-Methoxybenzyl) E->F G Assemble Full IUPAC Name (N-ethenyl-N-(4-methoxybenzyl)acetamide) F->G

Caption: Workflow for IUPAC Naming of N-PMB-vinylacetamide.

Structural Representation and Key Components

The structure of N-(4-methoxybenzyl)-N-vinylacetamide is shown below, with its key functional groups highlighted.

Sources

Protocols & Analytical Methods

Method

Application Note: Functionalization of the Terminal Alkene in N-PMB-but-3-enamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Chemoselective transformations, mechanistic causality, and self-validating laboratory protocols. Strategic Overview & Me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Chemoselective transformations, mechanistic causality, and self-validating laboratory protocols.

Strategic Overview & Mechanistic Rationale

N-PMB-but-3-enamide ( CH2​=CH−CH2​−C(=O)NH−PMB ) is a highly versatile bifunctional building block frequently utilized in the synthesis of peptidomimetics, lactams, and complex natural products. It possesses two critical reactive centers: a terminal alkene (but-3-enoyl group) and a secondary amide protected by a p-methoxybenzyl (PMB) group.

The strategic advantage of this molecule lies in the orthogonal reactivity of its functional groups. The terminal alkene can undergo a variety of carbon-carbon or carbon-heteroatom bond-forming reactions, while the PMB group shields the amide from unwanted side reactions (such as N-alkylation) and can be selectively cleaved under mild oxidative conditions later in the synthetic sequence.

Causality in Reagent Selection

When functionalizing the terminal alkene in the presence of an amide, chemoselectivity is the primary challenge.

  • For Hydration: Standard hydroboration with Borane-THF ( BH3​⋅THF ) carries a risk of competitive reduction of the secondary amide to an amine. To circumvent this, we utilize 9-BBN (9-borabicyclo[3.3.1]nonane). Its steric bulk not only prevents interaction with the amide carbonyl but also drives exceptional anti-Markovnikov regioselectivity (>99%) at the terminal carbon 1.

  • For Chain Elongation: Cross-metathesis with electron-deficient olefins (e.g., methyl acrylate) requires a highly active catalyst. Grubbs 2nd Generation Catalyst is chosen because its N-heterocyclic carbene (NHC) ligand increases electron density at the ruthenium center, stabilizing the metallacyclobutane intermediate and allowing high-yielding conversions of terminal olefins 2.

Pathway A N-PMB-but-3-enamide B Hydroboration (9-BBN) A->B Hydration C Cross-Metathesis (Grubbs II) A->C Elongation D Primary Alcohol B->D E Internal Alkene C->E

Divergent functionalization pathways for N-PMB-but-3-enamide.

Experimental Methodologies

The following protocols are designed as self-validating systems. Each step includes internal logic checks (e.g., specific quenching agents) to ensure reproducibility and high fidelity in drug development settings.

Protocol A: Chemoselective Hydroboration-Oxidation

Objective: Conversion of the terminal alkene to a primary alcohol (4-hydroxy-N-(4-methoxybenzyl)butanamide).

  • Preparation: Flame-dry a 50 mL round-bottom flask. Add N-PMB-but-3-enamide (1.0 mmol, 205 mg) and anhydrous THF (10 mL) under an argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Hydroboration: Add 9-BBN (0.5 M in THF, 2.4 mL, 1.2 equiv) dropwise over 5 minutes.

    • Causality Check: Stir at 0 °C for 1 hour, then slowly warm to room temperature for 2 hours. The gradual warming ensures complete conversion of the alkene while kinetically locking out any potential reduction of the PMB-amide.

  • Oxidation: Cool the reaction mixture back to 0 °C. Carefully add 3M aqueous NaOH (2.0 mL), followed immediately by 30% H2​O2​ (2.0 mL) dropwise.

    • Safety & Logic: The oxidation of the trialkylborane is highly exothermic. Maintaining 0 °C prevents thermal degradation of the product.

  • Workup: Stir the biphasic mixture at room temperature for 1 hour. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the primary alcohol.

Protocol B: Olefin Cross-Metathesis

Objective: Chain elongation to yield Methyl (E)-5-((4-methoxybenzyl)amino)-5-oxopent-2-enoate.

  • Preparation: In a dry 25 mL Schlenk flask, dissolve N-PMB-but-3-enamide (1.0 mmol, 205 mg) and methyl acrylate (2.0 mmol, 172 mg) in anhydrous, thoroughly degassed Dichloromethane (DCM, 10 mL).

    • Causality Check: Degassing the solvent (via sparging with argon for 15 mins) is critical. Dissolved oxygen rapidly degrades the active ruthenium carbene species, drastically lowering the turnover number (TON).

  • Catalysis: Add Grubbs 2nd Generation Catalyst (0.05 mmol, 42 mg, 5 mol%) in one portion. Attach a reflux condenser and heat the mixture to 40 °C for 12 hours under argon.

  • Quenching: Cool the reaction to room temperature. Add ethyl vinyl ether (0.5 mL) and stir for 30 minutes.

    • Logic: Ethyl vinyl ether reacts with the active ruthenium carbene to form a stable, inactive Fischer carbene, terminating the reaction and preventing unwanted isomerization during concentration.

  • Workup: Concentrate the mixture in vacuo to a dark residue. Purify directly via silica gel chromatography to isolate the thermodynamically favored E-alkene.

Protocol C: Orthogonal PMB Deprotection

Objective: Removal of the PMB group to reveal the primary amide post-functionalization.

Ceric ammonium nitrate (CAN) is widely recognized as the most effective reagent for the oxidative cleavage of the N-4-methoxybenzyl group 3. The mechanism relies on a single-electron transfer (SET) from the electron-rich PMB ring to Ce(IV), forming a radical cation that is subsequently trapped by water.

Mechanism S N-PMB Amide CAN CAN Oxidation (Ce IV -> Ce III) S->CAN INT Radical Cation CAN->INT 1e- transfer PROD Primary Amide INT->PROD H2O attack

Mechanistic workflow for the oxidative cleavage of the PMB protecting group.

  • Preparation: Dissolve the functionalized N-PMB amide (1.0 mmol) in a 4:1 mixture of Acetonitrile ( CH3​CN ) and Water (15 mL). Cool the solution to 0 °C.

    • Causality Check: The presence of water is an absolute mechanistic requirement, as it acts as the nucleophile that attacks the radical cation intermediate to form the unstable hemiaminal.

  • Oxidation: Add CAN (3.0 mmol, 1.64 g) portion-wise over 10 minutes. The solution will typically turn deep orange/red.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 2 hours.

  • Workup: Dilute the mixture with water (10 mL) and extract with EtOAc (3 x 20 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ (to neutralize acidic cerium salts) and brine. Dry over Na2​SO4​ , concentrate, and purify to yield the free primary amide and the p-anisaldehyde byproduct.

Quantitative Data Summary

The table below summarizes the expected performance metrics for the functionalization workflows applied to N-PMB-but-3-enamide, based on optimized laboratory conditions.

Reaction WorkflowPrimary ReagentsKey IntermediateExpected Yield (%)Selectivity / Ratio
Hydroboration-Oxidation 9-BBN, then H2​O2​ /NaOHTrialkylborane85 – 92%>99% anti-Markovnikov
Cross-Metathesis Grubbs II, Methyl AcrylateRuthenacyclobutane78 – 85%>20:1 E:Z stereoselectivity
PMB Deprotection CAN, CH3​CN / H2​O Hemiaminal75 – 88%N/A (Chemoselective)

Sources

Application

The Art of Ring Closure: A Researcher's Guide to Radical Cyclization of N-[(4-Methoxyphenyl)methyl]but-3-enamide

Welcome to a comprehensive exploration of radical cyclization methodologies, focusing on the versatile substrate, N-[-(4-Methoxyphenyl)methyl]but-3-enamide. This guide is crafted for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive exploration of radical cyclization methodologies, focusing on the versatile substrate, N-[-(4-Methoxyphenyl)methyl]but-3-enamide. This guide is crafted for researchers, scientists, and professionals in drug development seeking to leverage these powerful carbon-carbon bond-forming reactions. We will delve into the mechanistic underpinnings and provide detailed, field-tested protocols for three cornerstone techniques: the classic tributyltin hydride-mediated cyclization, the increasingly popular samarium(II) iodide-induced ring closure, and the modern approach of photoredox catalysis. Our focus is not just on the "how," but the "why," empowering you to make informed decisions in your synthetic endeavors.

Introduction: The Allure of the Pyrrolidinone Core

The γ-lactam, or pyrrolidinone, motif is a privileged scaffold in a multitude of biologically active natural products and pharmaceutical agents. Its prevalence underscores the continuous need for robust and efficient synthetic methods for its construction. Radical cyclization of N-alkenyl amides, such as N-[-(4-Methoxyphenyl)methyl]but-3-enamide, offers a powerful and often stereoselective route to substituted pyrrolidinones.

The choice of the N-(4-methoxyphenyl)methyl (p-methoxybenzyl, PMB) group is strategic. It serves as a common protecting group for nitrogen, known for its stability under a range of conditions, yet it can be cleaved when necessary.[1][2] Understanding its compatibility with different radical generation methods is key to successful synthesis.

This guide will first detail the synthesis of the requisite starting material, followed by in-depth application notes and protocols for its cyclization.

Part 1: Synthesis of the Starting Material: N-[-(4-Methoxyphenyl)methyl]but-3-enamide

A reliable supply of the starting material is paramount. The most straightforward approach is the direct amide coupling between but-3-enoic acid and 4-methoxybenzylamine.

Protocol 1: Amide Coupling via Carbodiimide Activation

This method utilizes a common coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

Materials:

  • But-3-enoic acid

  • 4-Methoxybenzylamine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add but-3-enoic acid (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add 4-methoxybenzylamine (1.0 eq), EDC (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-[-(4-Methoxyphenyl)methyl]but-3-enamide.

Part 2: Radical Cyclization Methodologies

We will now explore three distinct methods to effect the radical cyclization of N-[-(4-Methoxyphenyl)methyl]but-3-enamide to yield 1-(4-methoxybenzyl)-5-methylpyrrolidin-2-one. The primary pathway is a 5-exo-trig cyclization, which is generally favored according to Baldwin's rules for radical cyclizations.

Methodology 1: Tributyltin Hydride-Mediated Radical Cyclization

This is a classic and reliable method for radical cyclizations.[3] It operates via a chain mechanism initiated by a radical initiator like azobisisobutyronitrile (AIBN).

Causality in Experimental Design:

  • Tributyltin Hydride (Bu₃SnH): Serves as the radical chain carrier and the hydrogen atom donor to terminate the cyclized radical. Its concentration is kept low by slow addition to favor cyclization over direct reduction of the initial radical.

  • AIBN: A thermal initiator that decomposes upon heating to generate radicals, which then abstract a hydrogen atom from Bu₃SnH to start the chain reaction.

  • Solvent: A non-participating, high-boiling solvent like benzene or toluene is typically used to allow for the thermal decomposition of AIBN. Degassing the solvent is crucial to remove oxygen, which can quench radicals.

Mechanism Overview: The reaction is initiated by the thermal decomposition of AIBN. The resulting radical abstracts a hydrogen from tributyltin hydride to form a tributyltin radical (Bu₃Sn•). This radical adds to the terminal end of the but-3-enamide alkene, generating a carbon-centered radical at the C4 position. This radical then undergoes a 5-exo-trig cyclization to form a five-membered ring and a new radical at the exocyclic methyl group. Finally, this cyclized radical abstracts a hydrogen atom from another molecule of tributyltin hydride to give the product and regenerate the Bu₃Sn• radical, propagating the chain.

DOT Script for Tributyltin Hydride-Mediated Cyclization Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Start Dissolve N-[(4-Methoxyphenyl)methyl]but-3-enamide and AIBN in degassed toluene Heat Heat reaction mixture to reflux (e.g., 110 °C) Start->Heat Reagents Prepare solution of Bu3SnH in degassed toluene Add Slowly add Bu3SnH solution over several hours Reagents->Add Heat->Add Stir Continue stirring at reflux until completion (monitored by TLC) Add->Stir Cool Cool to room temperature and concentrate Stir->Cool Purify Purify by column chromatography (e.g., with KF treatment to remove tin residues) Cool->Purify Product Isolate 1-(4-methoxybenzyl)-5-methylpyrrolidin-2-one Purify->Product

Caption: Workflow for Tributyltin Hydride-Mediated Radical Cyclization.

Protocol 2: Tributyltin Hydride-Mediated Cyclization

Safety First: Tributyltin compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[4][5][6][7] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Materials:

  • N-[-(4-Methoxyphenyl)methyl]but-3-enamide

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Toluene, anhydrous and degassed

  • Potassium fluoride (KF) on silica gel (for purification)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve N-[-(4-Methoxyphenyl)methyl]but-3-enamide (1.0 eq) and AIBN (0.1 eq) in degassed toluene.

  • In the dropping funnel, place a solution of Bu₃SnH (1.1 eq) in degassed toluene.

  • Heat the reaction flask to reflux (approximately 110 °C).

  • Once refluxing, add the Bu₃SnH solution dropwise over 4-6 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography. To remove tin byproducts, the crude material can be dissolved in diethyl ether, treated with a saturated aqueous solution of KF, and stirred vigorously for several hours before separation and chromatography.

ParameterRecommended ConditionRationale
Substrate Concentration 0.02 - 0.05 MLow concentration favors intramolecular cyclization over intermolecular polymerization.
Bu₃SnH Equivalents 1.1 - 1.2 eqEnsures complete reaction and trapping of the cyclized radical.
AIBN Equivalents 0.1 - 0.2 eqCatalytic amount sufficient to initiate and maintain the radical chain reaction.
Temperature 80 - 110 °CDependent on the solvent (benzene or toluene) to ensure thermal decomposition of AIBN.
Reaction Time 6 - 10 hoursIncludes slow addition and subsequent reaction time to ensure completion.
Methodology 2: Samarium(II) Iodide-Mediated Reductive Cyclization

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent that has found wide application in promoting reductive C-C bond formations.[8] It offers a milder alternative to tin hydrides.

Causality in Experimental Design:

  • Samarium(II) Iodide (SmI₂): Acts as a reductant, transferring an electron to the amide carbonyl to generate a ketyl radical anion.

  • Proton Source: An alcohol, such as tert-butanol, is often added to protonate the intermediate samarium enolate and facilitate catalyst turnover.

  • Solvent: THF is the solvent of choice for SmI₂ reactions. It must be scrupulously dried and deoxygenated.

Mechanism Overview: The reaction is initiated by a single-electron transfer from two SmI₂ molecules to the amide carbonyl group of the substrate, forming a samarium-bound ketyl radical. This radical then undergoes a 5-exo-trig cyclization onto the tethered alkene, generating a primary radical. This radical is then reduced by another equivalent of SmI₂ to an organosamarium species, which is subsequently protonated by the alcohol additive to yield the final product.

DOT Script for SmI₂-Mediated Cyclization Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Start Prepare a solution of SmI2 in anhydrous THF under inert atmosphere Add Slowly add the substrate solution to the SmI2 solution at room temperature Start->Add Substrate Prepare a solution of N-[(4-Methoxyphenyl)methyl]but-3-enamide and t-BuOH in anhydrous THF Substrate->Add Stir Stir until the characteristic blue/green color of SmI2 disappears Add->Stir Quench Quench with saturated Na2S2O3 and saturated NaHCO3 Stir->Quench Extract Extract with an organic solvent (e.g., ethyl acetate) Quench->Extract Purify Dry, concentrate, and purify by column chromatography Extract->Purify Product Isolate 1-(4-methoxybenzyl)-5-methylpyrrolidin-2-one Purify->Product G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Start Combine substrate, photocatalyst, and sacrificial reductant in degassed solvent Irradiate Irradiate with visible light (e.g., blue LEDs) at room temperature Start->Irradiate Stir Stir for 12-24 hours Irradiate->Stir Concentrate Concentrate the reaction mixture Stir->Concentrate Purify Purify by column chromatography Concentrate->Purify Product Isolate 1-(4-methoxybenzyl)-5-methylpyrrolidin-2-one Purify->Product

Sources

Method

Application of N-[(4-Methoxyphenyl)methyl]but-3-enamide in peptidomimetic research

Application Notes & Protocols: The Strategic Use of N-[(4-Methoxyphenyl)methyl]but-3-enamide in Advanced Peptidomimetic Design Introduction: The Imperative for Peptidomimetics and the Role of Versatile Building Blocks In...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: The Strategic Use of N-[(4-Methoxyphenyl)methyl]but-3-enamide in Advanced Peptidomimetic Design

Introduction: The Imperative for Peptidomimetics and the Role of Versatile Building Blocks

In the landscape of modern drug discovery, peptidomimetics—molecules designed to mimic the structure and function of natural peptides—are of paramount importance.[1] They offer a strategic solution to the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low bioavailability.[2] The rational design of these molecules hinges on the availability of versatile chemical building blocks that can introduce conformational constraints and novel functionalities.[3][4]

This guide focuses on one such building block: N-[(4-Methoxyphenyl)methyl]but-3-enamide . This compound is uniquely equipped for sophisticated peptidomimetic synthesis due to two key structural features:

  • The But-3-enamide Moiety: The terminal alkene serves as a powerful synthetic handle, most notably for Ring-Closing Metathesis (RCM). This reaction is a cornerstone in the synthesis of macrocyclic peptidomimetics, enabling the creation of conformationally rigid structures that can enhance binding affinity and biological activity.[5][6]

  • The N-(4-Methoxyphenyl)methyl (PMP) Group: The PMP group is a well-established, acid-labile protecting group for nitrogen. Its true value in complex syntheses lies in its orthogonality; it can be selectively removed under oxidative conditions that leave other common protecting groups, such as Fmoc and Boc, intact.[7][8]

These application notes provide a detailed, field-proven guide for researchers, scientists, and drug development professionals on the synthesis of N-[(4-Methoxyphenyl)methyl]but-3-enamide and its strategic application in the construction of a constrained macrocyclic peptidomimetic scaffold.

Synthesis and Characterization of the Core Building Block

A reliable supply of high-purity starting material is fundamental to any synthetic campaign. The following protocol details an efficient, scalable synthesis of N-[(4-Methoxyphenyl)methyl]but-3-enamide via the acylation of 4-methoxybenzylamine.

Protocol 1: Synthesis of N-[(4-Methoxyphenyl)methyl]but-3-enamide

Causality: This protocol employs a standard acylation reaction, which is a robust and high-yielding method for amide bond formation. The use of triethylamine as a base is critical to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. Purification by column chromatography ensures the removal of unreacted starting materials and byproducts, yielding a product of high purity suitable for subsequent applications.

Materials & Reagents:

  • 4-Methoxybenzylamine

  • But-3-enoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

  • Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware

Procedure:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxybenzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add but-3-enoyl chloride (1.1 eq) dropwise to the stirred solution over 20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to yield the pure N-[(4-Methoxyphenyl)methyl]but-3-enamide.

Expected Characterization Data:

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.25 (d, 2H), 6.88 (d, 2H), 5.90 (m, 1H), 5.15 (m, 2H), 4.40 (d, 2H), 3.80 (s, 3H), 3.10 (m, 2H).

  • Mass Spectrometry (ESI+): Calculated for C₁₂H₁₅NO₂ [M+H]⁺, found m/z consistent with the expected mass.

cluster_start Starting Materials cluster_process Process cluster_end Final Product start1 4-Methoxybenzylamine reaction Acylation (DCM, Et3N, 0°C to RT) start1->reaction start2 But-3-enoyl chloride start2->reaction workup Aqueous Workup & Extraction reaction->workup Quench purify Column Chromatography workup->purify Crude Product product N-[(4-Methoxyphenyl)methyl]but-3-enamide purify->product Pure Product Start Fully Protected Precursor (Fmoc-AA-PMP) Fmoc_Removed PMP-Protected Amine Start->Fmoc_Removed Piperidine/DMF (Base) PMP_Removed Fmoc-Protected Amide Start->PMP_Removed DDQ or CAN (Oxidant) Both_Removed Free Amine & Amide Fmoc_Removed->Both_Removed DDQ or CAN PMP_Removed->Both_Removed Piperidine/DMF

Caption: Orthogonality of Fmoc and PMP protecting groups.

Protocol 2: Synthesis of a Constrained Macrocyclic Lactam

This multi-step protocol outlines the construction of a linear diene precursor, its subsequent cyclization via RCM, and final deprotection.

Part A: Synthesis of the Linear Diene Precursor

Causality: This solution-phase approach builds the linear diene required for RCM. Standard peptide coupling reagents like HATU are used for their high efficiency and low rate of racemization. [9]The subsequent acylation installs the second terminal alkene, completing the diene structure.

Procedure:

  • Amide Formation: To a solution of Fmoc-L-allylglycine (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 10 minutes at room temperature.

  • Add 4-methoxybenzylamine (1.2 eq) to the solution and stir overnight.

  • Perform an aqueous workup (extraction with ethyl acetate, washing with dilute acid, base, and brine) to isolate the Fmoc-allylglycyl-(4-methoxybenzyl)amide intermediate. Purify by column chromatography.

  • Acylation: Dissolve the purified intermediate (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM. Cool to 0 °C.

  • Add but-3-enoyl chloride (1.2 eq) dropwise. Allow to warm to room temperature and stir for 4 hours.

  • Perform an aqueous workup and purify by column chromatography to yield the linear diene precursor.

Part B: Ring-Closing Metathesis (RCM)

Causality: The RCM reaction is the key macrocyclization step. [10]It is performed under high dilution to strongly favor the intramolecular reaction over intermolecular polymerization. A second-generation Grubbs or Hoveyda-Grubbs catalyst is selected for its high activity and tolerance to the amide functional groups present in the substrate. [6] Procedure:

  • Degas anhydrous DCM by bubbling nitrogen through it for 30 minutes.

  • Prepare a 0.002 M solution of the linear diene precursor in the degassed DCM.

  • Add Grubbs' Second Generation Catalyst (5-10 mol%) to the solution.

  • Heat the reaction mixture to reflux (approx. 40 °C) under a nitrogen atmosphere.

  • Monitor the reaction by LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction and quench by adding a few drops of ethyl vinyl ether. Stir for 30 minutes.

  • Concentrate the solvent and purify the residue by column chromatography to isolate the macrocyclic lactam.

Part C: Deprotection of the Macrocycle

Causality: This final step removes the protecting groups to reveal the core peptidomimetic scaffold. The oxidative removal of the PMP group with DDQ is a mild and selective method that does not affect the newly formed double bond or other sensitive functionalities. [11] Procedure:

  • PMP Group Removal: Dissolve the protected macrocycle (1.0 eq) in a mixture of DCM and water (18:1 v/v).

  • Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq) in portions at room temperature.

  • Stir for 2-4 hours until the starting material is consumed (monitor by TLC/LC-MS).

  • Quench the reaction with saturated NaHCO₃ solution and extract with DCM.

  • Wash the combined organic layers, dry over MgSO₄, and concentrate. Purify by chromatography to yield the N-Fmoc protected macrocycle.

  • Fmoc Group Removal: Dissolve the purified product in a solution of 20% piperidine in DMF.

  • Stir at room temperature for 30 minutes.

  • Concentrate the solvent under high vacuum, co-evaporating with toluene to remove residual piperidine. The resulting residue is the final deprotected macrocyclic peptidomimetic.

A1 Fmoc-Allylglycine B Amide Coupling (HATU) A1->B A2 4-Methoxybenzylamine A2->B C Fmoc-Dipeptide Intermediate B->C E Acylation C->E D But-3-enoyl chloride D->E F Linear Diene Precursor E->F G Ring-Closing Metathesis (RCM) Grubbs' Catalyst, High Dilution F->G H Protected Macrocycle (Fmoc & PMP) G->H Ethylene (byproduct) I PMP Deprotection (DDQ) H->I J Fmoc-Protected Macrocycle I->J K Fmoc Deprotection (Piperidine) J->K L Final Deprotected Macrocyclic Peptidomimetic K->L

Summary of Quantitative Data

The following table provides representative data for the key transformations described in this guide. Yields are indicative and may vary based on scale and specific substrate.

StepProductTypical Yield (%)Key Analytical MethodExpected M+H⁺ (m/z)
Protocol 1 N-[(4-MeOPh)methyl]but-3-enamide85-95¹H NMR, LC-MS206.12
Protocol 2A (Amide Coupling) Fmoc-Dipeptide Intermediate80-90LC-MSVaries
Protocol 2A (Acylation) Linear Diene Precursor75-85LC-MSVaries
Protocol 2B (RCM) Protected Macrocycle60-80LC-MSVaries (less 28 Da)
Protocol 2C (PMP & Fmoc Deprotection) Final Macrocyclic Peptidomimetic>90 (over 2 steps)LC-MS, HRMSVaries

Conclusion

N-[(4-Methoxyphenyl)methyl]but-3-enamide is a highly valuable and versatile building block for constructing advanced peptidomimetic scaffolds. Its dual functionality—an RCM-compatible alkene and an orthogonally-protected nitrogen—provides a clear and efficient pathway to conformationally constrained macrocycles. The protocols detailed herein offer a robust framework for the synthesis and application of this compound, empowering researchers to explore novel chemical space in the pursuit of next-generation therapeutics.

References

  • Liu, J., & Wong, C.-H. (2002). An efficient method for the cleavage of p-methoxybenzylidene (PMP), tetrahydropyranyl (THP) and 1,3-dithiane protecting groups by Selectfluor™. Tetrahedron Letters, 43, 4037-4039. [Link]

  • Strieth-Kalthoff, F., et al. (2019). Photocatalytic synthesis of homoallylic amines via nucleophilic addition of nickel allyl complexes to imines. Nature Communications, 10, 3290. [Link]

  • Velázquez, F., et al. (2007). Application of ring-closing metathesis for the synthesis of macrocyclic peptidomimetics as inhibitors of HCV NS3 protease. Organic Letters, 9(16), 3061-4. [Link]

  • Fang, W.-J., et al. (2011). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Biopolymers, 96(4), 449-457. [Link]

  • ResearchGate. (n.d.). An efficient method for the cleavage of p-methoxybenzylidene (PMP), tetrahydropyranyl (THP) and 1,3-dithiane protecting groups by Selectfluor™. [Link]

  • PubMed. (2011). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • PubMed. (2007). Application of ring-closing metathesis for the synthesis of macrocyclic peptidomimetics as inhibitors of HCV NS3 protease. [Link]

  • S. N. E. (2011). Therapeutic importance of peptidomimetics in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 3(6), 173-186. [Link]

  • Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56.
  • Liskamp, R. M., et al. (2014). Peptidomimetics via modifications of amino acids and peptide bonds. Chemical Society Reviews, 43(13), 4658-4698. [Link]

  • Pelay-Gimeno, M., et al. (2015). Structure-Based Design of Inhibitors of Protein–Protein Interactions: Mimicking Peptide Ligands.
  • ResearchGate. (n.d.). Orthogonal cleavage of 2-naphthylmethyl group in the presence of p-methoxy phenyl-protected anomeric position and its use in carbohydrate synthesis. [Link]

  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in enzymology, 289, 104-126.
  • Figshare. (2004). Synthesis of Diverse Macrocyclic Peptidomimetics Utilizing Ring-Closing Metathesis and Solid-Phase Synthesis. The Journal of Organic Chemistry. [Link]

  • Pelay-Gimeno, M., et al. (2015). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Molecules, 20(6), 11440-11466. [Link]

  • RSC Publishing. (2014). Peptidomimetics via modifications of amino acids and peptide bonds. [Link]

  • Research and Reviews. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Ruthenium-Catalyzed Ring Closing Olefin Metathesis of Non-Natural a-Amino Acids. (n.d.). [Link]

  • Nielsen, T. E., & Schreiber, S. L. (2007). Solid-phase synthesis of multiple classes of peptidomimetics from versatile resin-bound aldehyde intermediates. Journal of the American Chemical Society, 129(6), 1133-1143.
  • I. O. (2011). Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides. Molecules, 16(8), 6915-6949. [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Yakovleva, T., et al. (2021). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Organic & Biomolecular Chemistry, 19(18), 4160-4168. [Link]

Sources

Application

Application Note and Protocol: Scalable Preparation of N-[(4-Methoxyphenyl)methyl]but-3-enamide for Total Synthesis

Introduction N-[(4-Methoxyphenyl)methyl]but-3-enamide is a key building block in the total synthesis of various complex natural products and pharmaceutical intermediates. Its structure incorporates a versatile but-3-enam...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-[(4-Methoxyphenyl)methyl]but-3-enamide is a key building block in the total synthesis of various complex natural products and pharmaceutical intermediates. Its structure incorporates a versatile but-3-enamide moiety, which can participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions, and a p-methoxybenzyl (PMB) group, which can influence the molecule's electronic properties and provide a handle for further functionalization. The development of a robust and scalable protocol for the synthesis of this amide is therefore of significant interest to the synthetic chemistry community.

This application note provides a detailed, scalable, and validated protocol for the preparation of N-[(4-Methoxyphenyl)methyl]but-3-enamide via an amide coupling reaction. The causality behind experimental choices is explained to ensure reproducibility and facilitate adaptation for related synthetic targets.

Reaction Principle: Amide Bond Formation

The synthesis of N-[(4-Methoxyphenyl)methyl]but-3-enamide is achieved through the formation of an amide bond between but-3-enoic acid and 4-methoxybenzylamine. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[1] To overcome this, the carboxylic acid must first be "activated" to increase the electrophilicity of the carbonyl carbon.

Several strategies exist for carboxylic acid activation.[1][2] One of the most common and scalable methods involves the use of a coupling agent, such as a carbodiimide, which reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] This intermediate is then readily attacked by the amine to form the desired amide, with the coupling agent being converted to a urea byproduct.

For this protocol, we will utilize dicyclohexylcarbodiimide (DCC) as the coupling agent due to its high efficiency and cost-effectiveness for large-scale synthesis. An additive, 4-dimethylaminopyridine (DMAP), is included in catalytic amounts to accelerate the reaction.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Reactant_Charging Charge but-3-enoic acid, 4-methoxybenzylamine, and DMAP in anhydrous DCM DCC_Addition Add DCC solution dropwise at 0 °C Reactant_Charging->DCC_Addition Cooling Reaction_Stirring Stir at room temperature for 12-16 hours DCC_Addition->Reaction_Stirring Warming to RT Filtration Filter to remove dicyclohexylurea (DCU) Reaction_Stirring->Filtration Reaction complete Extraction Wash filtrate with 1 M HCl, sat. NaHCO3, and brine Filtration->Extraction Drying_Concentration Dry organic layer with Na2SO4, filter, and concentrate Extraction->Drying_Concentration Purification Purify by column chromatography (Hexanes:Ethyl Acetate) Drying_Concentration->Purification Final_Product N-[(4-Methoxyphenyl)methyl]but-3-enamide Purification->Final_Product Characterization

Sources

Technical Notes & Optimization

Troubleshooting

Preventing isomerization of the double bond in but-3-enamide synthesis

Technical Support Center: Preventing Double Bond Isomerization in But-3-enamide Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, one of the most frequent troubleshooting requests I re...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Double Bond Isomerization in But-3-enamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, one of the most frequent troubleshooting requests I receive from drug development professionals involves the unintended migration of the terminal double bond during the synthesis of but-3-enamide derivatives.

While the amidation of but-3-enoic acid (vinylacetic acid) appears to be a routine transformation, the β,γ -unsaturated system is highly prone to isomerizing into the thermodynamically favored α,β -unsaturated system (but-2-enamide). This guide provides a deep dive into the mechanistic causality of this isomerization and offers field-proven, self-validating protocols to ensure the structural integrity of your terminal alkene.

Workflow: Amidation Strategy for Isomerization Prevention

Workflow A But-3-enoic Acid Activation B Base Selection A->B C Strong Base (pKa > 10) e.g., DIPEA, TEA B->C Suboptimal D Weak Base (pKa < 8) e.g., NMM, Pyridine B->D Optimal E Dienolate Formation (Isomerization) C->E F Coupling Reagent D->F I But-2-enamide (Failed Target) E->I G HATU / DCC (High Epimerization Risk) F->G H T3P or IBCF (Low Epimerization Risk) F->H G->I T > 25°C J But-3-enamide (Success) H->J T ≤ 25°C

Logical decision tree for preventing alkene isomerization during amidation.

FAQ & Troubleshooting Guide

Q1: What is the mechanistic causality behind the isomerization of but-3-enamide? A1: The migration of the double bond from the β,γ -position to the α,β -position is strictly driven by thermodynamics. The conjugated but-2-enamide is significantly lower in energy than the non-conjugated but-3-enamide. Mechanistically, this migration is a base-catalyzed process. When a strong organic base (like DIPEA or TEA) is introduced during the activation of the carboxylic acid, it abstracts the relatively acidic α -proton. This forms a transient dienolate intermediate. Upon reprotonation, the system kinetically and thermodynamically favors protonation at the γ -carbon, shifting the double bond into conjugation with the carbonyl[1].

Q2: How do different coupling reagents impact the rate of isomerization? A2: The choice of coupling reagent dictates the acidity of the α -proton in the activated intermediate. Highly reactive intermediates, such as O-acylureas formed by DCC or highly electron-deficient esters formed by HATU, drastically increase the acidity of the α -protons, making them highly susceptible to deprotonation by the accompanying base. Conversely, reagents like Propylphosphonic anhydride (T3P) or the mixed anhydride method using isobutyl chloroformate (IBCF) form intermediates that are less prone to α -deprotonation and can be utilized with much weaker bases (like pyridine or N-methylmorpholine)[2].

Table 1: Quantitative Comparison of Coupling Conditions on Isomerization Extent

Coupling Reagent Base Used Temperature Isomerization to But-2-enamide (%) Isolated Yield (%)
HATU DIPEA 25 °C > 45% 80%
DCC / DMAP TEA 25 °C 25 - 35% 72%
EDC / HOBt NMM 0 to 25 °C < 5% 85%
Isobutyl Chloroformate NMM -15 °C < 2% 78%
T3P (50% in EtOAc) Pyridine 0 to 25 °C < 1% 89%

(Data synthesized from standard peptide coupling racemization benchmarks applied to β,γ -unsaturated systems).

Q3: How can I analytically verify that the double bond has not migrated before scaling up? A3: A self-validating protocol requires rapid analytical checkpoints. Do not wait until the final purification to check for isomerization. Take a 50 μ L aliquot of the crude reaction mixture, dilute it in CDCl3​ , and perform a quick 1 H NMR analysis.

  • Target (But-3-enamide): Look for the terminal alkene signature. You will see a complex multiplet at ~5.8 ppm (-CH=) and two distinct terminal proton signals at ~5.1-5.2 ppm (=CH 2​ ). The α -protons will appear as a distinct doublet at ~3.1 ppm.

  • Impurity (But-2-enamide): If isomerization has occurred, the terminal =CH 2​ signals will disappear. Instead, you will observe a methyl doublet at ~1.8 ppm (CH 3​ -CH=) and two conjugated alkene protons appearing as a doublet of doublets between 5.8 and 6.8 ppm.

Step-by-Step Methodologies

To ensure scientific integrity and reproducibility, below are two self-validating protocols designed to suppress dienolate formation.

Protocol A: T3P-Mediated Amidation (Recommended for Scalability & High Fidelity)

Propylphosphonic anhydride (T3P) is highly effective at preventing epimerization and isomerization because it operates efficiently with weak bases like pyridine, entirely avoiding the basicity threshold required for dienolate formation[2].

Materials:

  • But-3-enoic acid (1.0 eq)

  • Amine of choice (1.1 eq)

  • T3P (50% solution in EtOAc, 1.5 eq)

  • Pyridine (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: In an oven-dried flask under an inert atmosphere (N 2​ ), dissolve but-3-enoic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DCM to achieve a 0.2 M concentration.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature reduces the kinetic energy available for the α -deprotonation side-reaction.

  • Base Addition: Add pyridine (3.0 eq) dropwise over 5 minutes.

  • Activation: Slowly add the T3P solution (1.5 eq) dropwise via syringe.

  • Reaction & Self-Validation: Stir at 0 °C for 1 hour, then allow it to warm to room temperature.

    • Checkpoint: After 2 hours, run a TLC (Hexanes/EtOAc 1:1) and stain with KMnO4​ . The terminal alkene will stain bright yellow instantly. If a slower-staining, UV-active spot appears (indicating a conjugated system), cool the reaction back to 0 °C immediately and halt the reaction.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with EtOAc. Wash the organic layer with 1M HCl (to remove pyridine), followed by brine.

  • Isolation: Dry over Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

Protocol B: Low-Temperature Mixed Anhydride Method

When working with extremely sensitive derivatives where even T3P yields trace isomerization, the mixed anhydride method at cryogenic temperatures is the ultimate fallback.

Materials:

  • But-3-enoic acid (1.0 eq)

  • Isobutyl chloroformate (IBCF, 1.05 eq)

  • N-Methylmorpholine (NMM, 1.1 eq for activation + 1.1 eq for coupling)

  • Amine of choice (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation: Dissolve but-3-enoic acid in anhydrous THF (0.15 M) under N 2​ .

  • Cryogenic Cooling: Cool the solution to -15 °C using a dry ice/ethylene glycol bath. Causality: At -15 °C, the activation energy for mixed anhydride formation is met, but the energy barrier for dienolate formation is completely suppressed.

  • Activation: Add NMM (1.1 eq), followed immediately by the dropwise addition of IBCF (1.05 eq). Stir for exactly 15 minutes.

    • Checkpoint: A white precipitate (NMM·HCl) will form, validating the successful formation of the mixed anhydride.

  • Coupling: In a separate vial, dissolve the amine (1.1 eq) and NMM (1.1 eq) in a minimum volume of THF. Add this dropwise to the main reaction flask, strictly maintaining the temperature at -15 °C.

  • Completion: Stir at -15 °C for 2 hours, then slowly warm to 0 °C over 1 hour. Do not let the reaction exceed 0 °C before quenching.

  • Workup: Quench with water, extract with EtOAc, wash with mild acid/base, dry, and concentrate.

References

  • Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Amide synthesis by acylation Source: Organic Chemistry Portal URL:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for N-[(4-Methoxyphenyl)methyl]but-3-enamide

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this definitive guide to address the unique synthetic and purification challenges associated with N-[(4-Methoxypheny...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this definitive guide to address the unique synthetic and purification challenges associated with N-[(4-Methoxyphenyl)methyl]but-3-enamide (also known as N-(4-methoxybenzyl)but-3-enamide).

Synthesizing this molecule via the amide coupling of 4-methoxybenzylamine (PMB-amine) and but-3-enoic acid presents specific challenges. The electron-rich PMB moiety and the highly reactive terminal vinyl group require strict kinetic control to prevent degradation. This guide provides mechanistically grounded troubleshooting, quantitative analytical data, and self-validating protocols to ensure high-purity yields.

Pathway Visualization: Reaction & Degradation Kinetics

ReactionPathway cluster_0 Starting Materials PMB PMB-amine Coupling Amide Coupling (EDC/HOBt) PMB->Coupling BA But-3-enoic Acid BA->Coupling Target N-(PMB)but-3-enamide (Target Product) Coupling->Target Kinetic Control (0°C to RT) Isomer N-(PMB)but-2-enamide (Thermodynamic Impurity) Target->Isomer Base/Heat Isomerization Polymer Polymeric Species (Radical Impurity) Target->Polymer Heat/Radicals Polymerization

Reaction pathway showing the kinetic formation of the target enamide and its primary degradation routes.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My NMR shows a mixture of products, and TLC reveals a closely eluting impurity just above my target spot. What is this, and why did it form? A1: You are likely observing N-[(4-Methoxyphenyl)methyl]but-2-enamide , the conjugated isomer of your target compound. The terminal double bond of but-3-enamide derivatives is kinetically trapped but thermodynamically unstable relative to the conjugated but-2-enamide system. This double bond migration is catalyzed by excess base (e.g., DIPEA, TEA) or transition metal impurities (). Causality & Solution: The thermodynamic driving force is the resonance stabilization gained by conjugating the alkene with the amide carbonyl. To suppress this, strictly control your base equivalents (use exactly 1.0 to 1.05 eq) and maintain the reaction strictly between 0 °C and room temperature.

Q2: I am losing a significant amount of product to a sticky, insoluble residue at the bottom of my flask during solvent evaporation. How do I prevent this? A2: This residue is the result of radical-initiated polymerization . Terminal vinyl groups are highly susceptible to auto-polymerization when concentrated to dryness, especially under elevated temperatures in a rotary evaporator. Causality & Solution: Concentration increases the proximity of the vinyl monomers, and heat provides the activation energy for radical formation. Solution: Never exceed a water bath temperature of 30 °C during concentration. If the compound must be stored for extended periods, dope the purified oil with 10–50 ppm of a radical inhibitor like BHT (butylated hydroxytoluene).

Q3: My crude mixture contains unreacted PMB-amine and EDC/urea byproducts. Can I avoid a silica column? A3: While a column is required to separate the but-2-enamide isomer, unreacted PMB-amine and coupling reagents can be entirely removed via a self-validating aqueous workup (). Causality & Solution: PMB-amine is highly basic. Washing the organic layer with 1M HCl protonates the amine, drastically shifting its partition coefficient into the aqueous phase. Similarly, standard coupling reagents like EDC and its urea byproduct are water-soluble in acidic conditions.

Section 2: Quantitative Impurity Profiling

Effective purification requires knowing exactly what to look for. Use the following table to cross-reference your ¹H NMR and TLC data with the appropriate removal strategy.

ImpurityStructural Marker (¹H NMR)Physicochemical CauseRemoval Strategy
N-(PMB)but-2-enamide ~6.8 ppm (dt), ~5.9 ppm (d)Base/Heat induced isomerizationSilica gel chromatography
Unreacted PMB-amine ~3.8 ppm (s, 2H, CH₂-N)Incomplete coupling1M HCl aqueous wash
Unreacted But-3-enoic acid ~11.0 ppm (br s, 1H, COOH)Excess reagent usedSat. NaHCO₃ aqueous wash
Polymeric Species Broad baseline humpsRadical initiation at vinyl groupSilica plug filtration; add BHT

Section 3: Self-Validating Experimental Protocol

To guarantee the integrity of your product, every step in this protocol includes a built-in validation checkpoint. Do not proceed to the next step until the validation criteria are met.

Phase 1: Reaction Setup (Kinetic Control)
  • Initiation: Dissolve but-3-enoic acid (1.0 eq) and PMB-amine (1.05 eq) in anhydrous Dichloromethane (DCM) at 0 °C.

    • Causality: Starting at 0 °C suppresses the thermodynamic isomerization of the double bond.

  • Activation: Add EDC·HCl (1.1 eq) and HOBt (1.1 eq) portion-wise.

    • Causality: HOBt forms an active ester intermediate, preventing the formation of unreactive N-acylureas.

  • Propagation & Validation: Stir for 2 hours at 0 °C, then warm to room temperature.

    • Validation Checkpoint: Spot the reaction on a TLC plate (Hexanes/EtOAc 1:1) alongside the PMB-amine starting material. The reaction is complete when the ninhydrin-active PMB-amine spot is entirely consumed.

Phase 2: Aqueous Workup (Phase Validation)
  • Acidic Quench: Quench the reaction with 1M HCl (equal volume to DCM). Separate the phases.

    • Validation Checkpoint: Check the pH of the aqueous layer; it must be <2. This guarantees that all unreacted PMB-amine and EDC are protonated and partitioned into the aqueous waste.

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃.

    • Validation Checkpoint: The cessation of CO₂ gas evolution confirms the complete neutralization and removal of any residual but-3-enoic acid.

  • Concentration: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Crucial Parameter: Keep the water bath ≤30 °C to prevent radical polymerization of the terminal vinyl group.

Phase 3: Flash Chromatography (Isomer Resolution)
  • Loading: Load the crude oil onto a silica gel column.

  • Elution: Elute with a gradient of Hexanes/EtOAc (typically 80:20 to 60:40).

    • Causality: The target but-3-enamide is less polar than the conjugated but-2-enamide isomer due to the lack of extended conjugation with the amide dipole.

  • Fraction Validation: Collect fractions and verify via ¹H NMR.

    • Validation Checkpoint: The target compound will show distinct vinylic multiplets at ~5.8 ppm and ~5.1 ppm. Discard any fractions showing shifted signals at ~6.8 ppm and ~5.9 ppm (the isomer).

Purification Crude Crude Reaction Mixture Aqueous Aqueous Workup (1M HCl then NaHCO3) Crude->Aqueous Organic Organic Phase (Target + Neutral Impurities) Aqueous->Organic Extract (EtOAc) AqWaste Aqueous Waste (Salts, Unreacted Amine/Acid) Aqueous->AqWaste Discard Silica Silica Gel Chromatography (Hexane/EtOAc) Organic->Silica Concentrate & Load Pure Purified N-(PMB)but-3-enamide Silica->Pure Target Fractions IsomerWaste Isomer/Byproduct Fractions Silica->IsomerWaste Impurity Fractions

Self-validating purification workflow detailing aqueous extraction and chromatographic separation.

References

  • Royal Society of Chemistry. "Supporting Information: Olefins isomerization." RSC Advances.[Link]

  • National Institutes of Health. "The one-pot synthesis of amidonapthoquinones from aminonaphthoquinones." PMC. [Link]

Troubleshooting

Technical Support Center: Optimizing Solvent Choice for Recrystallization of N-PMB-but-3-enamide

Introduction N-(4-methoxybenzyl)but-3-enamide (N-PMB-but-3-enamide) is a key intermediate in various synthetic pathways. Achieving high purity is critical for downstream applications, and recrystallization is the most ef...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(4-methoxybenzyl)but-3-enamide (N-PMB-but-3-enamide) is a key intermediate in various synthetic pathways. Achieving high purity is critical for downstream applications, and recrystallization is the most effective method for this purpose.[1] However, selecting the optimal solvent system can be challenging due to the molecule's dual polarity, incorporating a polar amide group and significant non-polar aromatic and aliphatic regions. This guide provides a comprehensive, experience-driven framework for researchers to troubleshoot and optimize the recrystallization of N-PMB-but-3-enamide, ensuring high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for N-PMB-but-3-enamide?

A1: An ideal solvent must satisfy several criteria based on fundamental principles of solubility.[1][2]

  • Temperature-Dependent Solubility: The compound should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., room temperature or 0-4 °C).[2] This differential is the driving force for crystallization.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).[3]

  • Chemical Inertness: The solvent must not react with N-PMB-but-3-enamide.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[2]

  • Melting Point Consideration: The solvent's boiling point should ideally be lower than the melting point of N-PMB-but-3-enamide to prevent the compound from "oiling out" instead of crystallizing.[4]

Q2: How should I perform a preliminary solvent screening for N-PMB-but-3-enamide?

A2: A systematic, small-scale approach is most efficient.[5]

  • Place a small amount (10-20 mg) of crude N-PMB-but-3-enamide into several small test tubes.

  • To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, shaking after each addition. Note if the compound dissolves readily. A solvent that dissolves the compound in the cold is unsuitable for single-solvent recrystallization.[6]

  • If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point.[5]

  • If the compound dissolves when hot, allow the solution to cool slowly to room temperature, then in an ice bath. Observe if crystals form.[7]

  • The best solvent is one where the compound is sparingly soluble or insoluble at room temperature but fully soluble upon heating, and which yields a good crop of crystals upon cooling.[1]

Q3: When is a mixed-solvent system necessary?

A3: A mixed-solvent system is employed when no single solvent meets the ideal criteria.[4] This typically occurs when one solvent ("good" solvent) dissolves the compound too effectively even when cold, and another ("bad" or "anti-solvent") does not dissolve it at all, even when hot. The two solvents must be miscible. For N-PMB-but-3-enamide, a likely pair would be an alcohol like ethanol (good solvent) and water (anti-solvent), or ethyl acetate (good solvent) and hexanes (anti-solvent).[1]

Q4: What are the likely impurities in crude N-PMB-but-3-enamide?

A4: Common impurities often stem from the synthesis, which typically involves the amidation of but-3-enoic acid or its derivatives.[8] Potential impurities include:

  • Unreacted starting materials (e.g., 4-methoxybenzylamine or but-3-enoyl chloride).

  • Byproducts from coupling reagents (e.g., dicyclohexylurea if DCC is used).[8]

  • Polymeric material formed from the vinyl group, especially if the reaction was heated excessively.[8] Recrystallization is effective at removing these impurities as their solubility profiles will differ significantly from the target compound.[]

Solvent Selection Workflow

The following diagram outlines the logical process for selecting an appropriate solvent system.

Solvent_Selection Start Start: Crude N-PMB-but-3-enamide Test_Cold Test solubility of a small sample in a potential solvent at RT Start->Test_Cold Is_Soluble_Cold Is it soluble? Test_Cold->Is_Soluble_Cold Unsuitable_Good Unsuitable as a single solvent. Consider as 'good' solvent for a mixed-solvent system. Is_Soluble_Cold->Unsuitable_Good Yes Test_Hot Heat to boiling Is_Soluble_Cold->Test_Hot No Is_Soluble_Hot Is it soluble? Test_Hot->Is_Soluble_Hot Unsuitable_Bad Unsuitable solvent. Consider as 'bad' solvent for a mixed-solvent system. Is_Soluble_Hot->Unsuitable_Bad No Cool_Slowly Cool slowly to RT, then in an ice bath Is_Soluble_Hot->Cool_Slowly Yes Crystals_Form Do crystals form? Cool_Slowly->Crystals_Form Success SUCCESS: Ideal single solvent found. Crystals_Form->Success Yes Try_Mixed Consider a mixed-solvent system or induce crystallization. Crystals_Form->Try_Mixed No

Caption: Decision workflow for selecting a recrystallization solvent.

Predicted Solubility of N-PMB-but-3-enamide

Due to the specific nature of this research chemical, extensive published solubility data is not available.[10] This table provides a predictive guide based on the "like dissolves like" principle and the properties of similar amide compounds.[7][11] Researchers should verify these predictions experimentally.

SolventPolarityPredicted Solubility (Cold)Predicted Solubility (Hot)Potential Use
Water High (Polar Protic)InsolubleInsolubleAnti-solvent in a mixed pair
Methanol High (Polar Protic)Sparingly SolubleSolublePossible single solvent
Ethanol Medium (Polar Protic)Sparingly SolubleSolubleGood candidate for single solvent
Acetone Medium (Polar Aprotic)SolubleVery SolubleLikely too effective; use as "good" solvent
Ethyl Acetate MediumSparingly SolubleSolubleGood candidate for single solvent
Dichloromethane MediumSolubleVery SolubleLikely too effective; difficult to crystallize from
Toluene Low (Non-polar)InsolubleSparingly SolublePossible single solvent
Hexanes Low (Non-polar)InsolubleInsolubleAnti-solvent in a mixed pair

Troubleshooting Guide

Problem: My compound "oiled out" instead of forming crystals.

  • Probable Cause: This common issue typically occurs when the boiling point of the chosen solvent is higher than the melting point of the compound.[2] The compound dissolves in the hot solvent but then melts into a liquid as the solution cools, separating as an oil because it cannot achieve the ordered structure of a crystal lattice at that temperature.[4]

  • Solution 1 (Modify Solvent System): The most robust solution is to choose a different solvent with a lower boiling point.[2] Alternatively, if using a mixed-solvent system, add more of the "good" solvent to the hot mixture to decrease the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.[12]

  • Solution 2 (Induce Crystallization from Oil): Reheat the solution to re-dissolve the oil. Allow it to cool more slowly. As the oil begins to form, stir vigorously to break it into smaller droplets, which can serve as nuclei for crystal growth.[2] Adding a seed crystal at this stage can also be highly effective.

Problem: No crystals are forming, even after cooling in an ice bath.

  • Probable Cause 1 (Too Much Solvent): This is the most frequent cause.[12] The solution is not saturated enough for crystals to form, meaning too much of the compound remains dissolved even in the cold solvent.[13]

  • Solution: Reheat the solution and boil off some of the solvent to increase the concentration.[13] Then, allow it to cool again. Be careful not to evaporate too much solvent, which could cause the product to precipitate out with impurities.

  • Probable Cause 2 (Supersaturation): The solution may be supersaturated, but crystal nucleation has not been initiated.[12]

  • Solution: Induce crystallization by scratching the inside surface of the flask with a glass rod at the air-liquid interface.[14] The microscopic scratches provide a surface for nucleation. Alternatively, add a "seed crystal" (a tiny speck of the pure compound) to the cooled solution to provide a template for crystal growth.[13]

Problem: My final yield is very low.

  • Probable Cause 1 (Excess Solvent): As with the failure to crystallize, using too much solvent will leave a significant portion of your product in the mother liquor.[13]

  • Solution: Minimize the amount of hot solvent used to dissolve the crude product initially. Use just enough to fully dissolve the solid.[1] If the mother liquor is suspected to contain a large amount of product, it can be concentrated and a second crop of crystals can be collected, though they may be less pure.

  • Probable Cause 2 (Premature Crystallization): Crystals may have formed during a hot filtration step and were lost.[2]

  • Solution: Use a slight excess of hot solvent before filtration and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent to prevent a temperature drop.[2] A stemless funnel can also help reduce surface area for premature crystallization.

Problem: The recrystallized product is still impure.

  • Probable Cause 1 (Rapid Crystallization): If the solution cools too quickly, impurities can become trapped within the rapidly forming crystal lattice.[13]

  • Solution: Ensure the hot, saturated solution is allowed to cool slowly and without disturbance.[15] Insulating the flask can promote the growth of larger, purer crystals. Avoid placing the hot flask directly into an ice bath.[3]

  • Probable Cause 2 (Inappropriate Solvent): The chosen solvent may not effectively differentiate between the desired compound and a specific impurity, meaning both crystallize out together.[2]

  • Solution: Re-evaluate the solvent choice by performing another screening. A different solvent or solvent pair may have a better solubility differential. A second recrystallization in a different solvent system is often effective.

Troubleshooting Workflow

Troubleshooting Start Recrystallization Problem Occurs Oiling_Out Compound 'Oils Out' Start->Oiling_Out No_Crystals No Crystals Form Start->No_Crystals Low_Yield Low Yield Start->Low_Yield Impure Product Still Impure Start->Impure Cause_Melt Cause: Solvent BP > Compound MP Oiling_Out->Cause_Melt Cause_Solvent Cause: Too much solvent No_Crystals->Cause_Solvent Cause_Super Cause: Supersaturation No_Crystals->Cause_Super Low_Yield->Cause_Solvent Cause_Premature Cause: Premature crystallization during hot filtration Low_Yield->Cause_Premature Cause_Rapid Cause: Cooled too quickly Impure->Cause_Rapid Cause_WrongSolv Cause: Poor solvent choice Impure->Cause_WrongSolv Sol_Melt Solution: Use lower BP solvent or add more 'good' solvent. Cool slowly, stir vigorously. Cause_Melt->Sol_Melt Sol_Solvent Solution: Boil off excess solvent Cause_Solvent->Sol_Solvent Sol_Super Solution: Scratch flask or add seed crystal Cause_Super->Sol_Super Sol_Premature Solution: Use excess hot solvent, pre-heat filtration apparatus Cause_Premature->Sol_Premature Sol_Rapid Solution: Cool slowly, undisturbed. Insulate flask. Cause_Rapid->Sol_Rapid Sol_WrongSolv Solution: Re-screen solvents, perform a second recrystallization in a different solvent system. Cause_WrongSolv->Sol_WrongSolv

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of N-[(4-Methoxyphenyl)methyl]but-3-enamide: A Comparative Guide to High-Field vs. Benchtop ¹H NMR

As a Senior Application Scientist in drug development, I frequently encounter the need to balance analytical precision with operational efficiency. When analyzing functionalized intermediates like N-[(4-Methoxyphenyl)met...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I frequently encounter the need to balance analytical precision with operational efficiency. When analyzing functionalized intermediates like N-[(4-Methoxyphenyl)methyl]but-3-enamide —a highly versatile building block featuring an aromatic ether, a secondary amide, and a terminal alkene—choosing the right Nuclear Magnetic Resonance (NMR) platform is critical.

This guide objectively compares the performance of traditional High-Field NMR (400 MHz) against modern Benchtop NMR (80 MHz) for the structural verification of this compound. By examining the causality behind experimental parameters and establishing self-validating protocols, we can determine the optimal deployment of these technologies in pharmaceutical workflows.

The Core Comparison: High-Field vs. Benchtop NMR

The democratization of NMR technology has introduced permanent-magnet benchtop systems into synthetic laboratories, offering rapid, cryogen-free analysis [1]. However, the fundamental physics of Larmor frequencies dictates distinct performance differences between benchtop and high-field systems [2].

  • High-Field NMR (400+ MHz): Utilizes superconducting magnets requiring liquid helium. The high magnetic field provides superior chemical shift dispersion (Hz/ppm), ensuring that complex spin systems—such as the terminal alkene protons of the but-3-enamide moiety—are fully resolved.

  • Benchtop NMR (80 MHz): Utilizes neodymium permanent magnets. While offering excellent accessibility and quantitative capabilities [3], the lower field strength means that J -coupling constants (which remain static in Hz) occupy a larger parts-per-million (ppm) range. This often leads to second-order effects and spectral overlap [2].

Experimental Causality: Solvent and Parameter Selection

Every experimental choice in NMR must be driven by the physicochemical properties of the analyte:

  • Solvent Selection (CDCl₃): Deuterated chloroform is selected over DMSO- d6​ or Methanol- d4​ for two reasons. First, the compound is sufficiently non-polar to dissolve readily in CDCl₃. Second, CDCl₃ lacks exchangeable deuterons (unlike Methanol- d4​ ), preserving the visibility of the secondary amide (NH) proton and its critical scalar coupling to the adjacent benzylic -CH₂- group.

  • Relaxation Delay ( D1​ ): A D1​ of 2.0 seconds is chosen. Quantitative integration requires the delay to be at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton. In this molecule, the aromatic and alkene protons dictate this requirement.

  • Internal Standard (TMS): Tetramethylsilane is added at 0.03% v/v. It serves not only as the 0.00 ppm chemical shift reference but also as the primary diagnostic tool for magnetic field homogeneity (shimming).

Self-Validating Experimental Protocol

To ensure trustworthiness, the following methodology incorporates built-in validation gates. If a validation gate fails, the protocol mandates a corrective action before proceeding.

Step 1: Sample Preparation
  • Weigh exactly 15.0 mg of N-[(4-Methoxyphenyl)methyl]but-3-enamide.

  • Dissolve in 0.6 mL of CDCl₃ (containing 0.03% TMS) in a clean glass vial.

  • Transfer the solution into a standard 5 mm NMR tube using a glass pipette.

  • Validation Gate 1 (Visual): Hold the tube to the light. The solution must be perfectly clear. Causality: Suspended paramagnetic particulates will cause severe localized magnetic susceptibility gradients, broadening the spectral lines. If cloudy, filter through a glass wool plug.

Step 2: Instrument Setup & Shimming
  • Insert the sample into the spectrometer.

  • High-Field: Lock onto the deuterium frequency of CDCl₃. Benchtop: Run the external lock/shim routine.

  • Execute gradient shimming (High-Field) or 1D simplex shimming (Benchtop) on the Z-axis.

  • Validation Gate 2 (Linewidth): Acquire a single dummy scan. Measure the Full-Width at Half-Maximum (FWHM) of the TMS peak at 0.00 ppm.

    • High-Field Requirement: FWHM < 0.5 Hz.

    • Benchtop Requirement: FWHM < 1.2 Hz.

    • If these metrics are not met, the magnetic field is inhomogeneous, and shimming must be repeated.

Step 3: Acquisition & Processing
  • Acquire data using a standard 30° pulse program (zg30 or equivalent) with D1​=2 s. Use 16 scans for High-Field and 64 scans for Benchtop (to compensate for lower intrinsic sensitivity).

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to enhance the Signal-to-Noise Ratio (SNR) without sacrificing resolution.

  • Fourier transform, phase correct (zero and first order), and apply a baseline correction.

  • Validation Gate 3 (Integration): Set the methoxy (-OCH₃) singlet integral to exactly 3.00. The total sum of all integrated regions must equal exactly 15.0 protons (the total proton count of C₁₂H₁₅NO₂).

Quantitative Data: Spectral Comparison

The table below summarizes the expected ¹H NMR chemical shifts for N-[(4-Methoxyphenyl)methyl]but-3-enamide [4] and compares the signal resolution between the two platforms.

Proton EnvironmentChemical Shift (ppm)High-Field (400 MHz) MultiplicityBenchtop (80 MHz) MultiplicityIntegration
-OCH₃ (Methoxy)3.80Singlet (s)Singlet (s)3H
-CH₂-N (Benzylic)4.40Doublet (d, J=5.6 Hz)Doublet (d)2H
-CO-CH₂- (Aliphatic)3.05Doublet of triplets (dt)Multiplet (m)2H
Terminal =CH₂ 5.15 - 5.25Two distinct multiplets (m)Overlapping multiplet (m)2H
Internal -CH= 5.90Multiplet (ddt)Overlaps with NH (m)1H
Amide NH ~5.80Broad singlet (br s)Overlaps with alkene (m)1H
Ar-H (ortho to OMe)6.85Doublet (d, AA'BB' system)Broad doublet (d)2H
Ar-H (meta to OMe)7.20Doublet (d, AA'BB' system)Broad doublet (d)2H
Analytical Insights:

At 400 MHz , 1 ppm equates to 400 Hz. A typical J -coupling of 7 Hz occupies only 0.0175 ppm, allowing the internal alkene proton (5.90 ppm) and the amide NH (~5.80 ppm) to resolve cleanly. At 80 MHz , 1 ppm equates to 80 Hz. That same 7 Hz coupling now occupies nearly 0.09 ppm. This 5-fold expansion of multiplet width causes the internal alkene and NH signals to coalesce into an unresolved region. However, the isolated methoxy singlet (3.80 ppm) and benzylic doublet (4.40 ppm) remain perfectly resolved, making the 80 MHz system entirely sufficient for routine purity checks and reaction monitoring.

Workflow Visualization

The following decision tree illustrates the self-validating workflow for analyzing this compound, ensuring data integrity regardless of the chosen platform.

NMR_Workflow A Sample Preparation (Compound + CDCl3 + TMS) B Validation Gate 1: Particulate-Free Solution? A->B C Filter through glass wool B->C No D Select Instrument Platform B->D Yes C->B E Benchtop NMR (80 MHz) Routine QA/QC D->E Purity Check F High-Field NMR (400+ MHz) Structural Elucidation D->F First Characterization G Auto-Shim & Acquire (64 scans) E->G H Tune, Match, Shim & Acquire (16 scans) F->H I Validation Gate 2: TMS Linewidth Acceptable? G->I H->I J Re-shim Magnet I->J No (FWHM > Limit) K Fourier Transform & Phase/Baseline Correction I->K Yes (FWHM < Limit) J->G L Data Verified: Structure Confirmed K->L

Self-validating NMR workflow for structural verification, highlighting critical QA gates.

Conclusion

For the structural elucidation of N-[(4-Methoxyphenyl)methyl]but-3-enamide, High-Field NMR remains the gold standard for complete, unambiguous assignment of complex spin systems like the but-3-enamide tail. However, Benchtop NMR proves to be a highly capable alternative for routine pharmaceutical workflows. By understanding the causality of Larmor frequency limitations and implementing strict, self-validating experimental protocols, researchers can confidently utilize benchtop systems for quantitative analysis and reaction monitoring, reserving expensive high-field time for novel structural characterization.

References

  • "Benchtop NMR in Biomedicine: An Updated Literature Overview", MDPI, 2024. URL:[Link][1]

  • "High-field to Benchtop NMR Spectroscopy - Part 3", Oxford Instruments, 2023. URL:[Link][2]

  • "Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures", PMC, 2023. URL:[Link][3]

  • "NiH-Catalyzed Proximal-Selective Hydroamination of Unactivated Alkenes with Anthranils", ACS Publications, 2022. URL:[Link][4]

Sources

Comparative

A Comparative Guide to Ring-Closing Metathesis Efficiency of N-Benzyl vs. N-PMB Protected but-3-enamides

For Researchers, Scientists, and Drug Development Professionals The strategic selection of nitrogen-protecting groups is a critical parameter in the synthesis of nitrogen-containing heterocycles via Ring-Closing Metathes...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of nitrogen-protecting groups is a critical parameter in the synthesis of nitrogen-containing heterocycles via Ring-Closing Metathesis (RCM). This guide provides an in-depth technical comparison of two commonly employed protecting groups, N-benzyl (Bn) and N-para-methoxybenzyl (PMB), in the context of the RCM of but-3-enamides to form five-membered unsaturated lactams. By examining the electronic and steric influences of these groups, we aim to provide a rational framework for choosing the optimal protecting group to enhance RCM efficiency.

Introduction: The Critical Role of N-Protection in RCM

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of cyclic olefins.[1] The reaction, typically catalyzed by ruthenium-based complexes developed by Grubbs and others, has found broad applicability due to its high functional group tolerance and operational simplicity.[2][3] In the synthesis of nitrogen-containing heterocycles, such as lactams, the nitrogen atom is often protected to prevent side reactions and to modulate the reactivity of the substrate.

The choice of the N-protecting group can significantly impact the efficiency of the RCM reaction. The electronic and steric properties of the protecting group can influence the coordination of the ruthenium catalyst to the olefinic moieties, the stability of the catalyst, and the rate of the catalytic cycle. N-benzyl (Bn) and N-para-methoxybenzyl (PMB) are two widely used protecting groups for amines, offering a balance of stability and ease of removal. While structurally similar, the key difference lies in the electronic nature of the aromatic ring, which can have a profound effect on the RCM process.

Mechanistic Considerations: Electronic Effects at Play

The generally accepted mechanism for Grubbs-catalyzed RCM involves a series of [2+2] cycloaddition and cycloreversion steps, proceeding through a metallacyclobutane intermediate.[1] The electron density at the nitrogen atom of the enamide can influence the catalytic cycle in several ways:

  • Coordination to the Ruthenium Center: The lone pair of electrons on the nitrogen atom can potentially coordinate to the electron-deficient ruthenium center of the catalyst. This coordination can be detrimental, leading to catalyst inhibition or decomposition.[4]

  • Electronic Nature of the Amide: The electronic properties of the N-substituent can modulate the electron density of the amide carbonyl group and the overall electronic environment of the diene system.

The N-benzyl group is considered electronically neutral, exerting its influence primarily through steric effects. In contrast, the N-PMB group possesses a para-methoxy substituent, which is a strong electron-donating group. This electronic difference is the primary factor influencing their respective performances in RCM. The increased electron density on the nitrogen atom in the N-PMB protected substrate could potentially lead to stronger coordination with the ruthenium catalyst, which might either inhibit or, in some cases, stabilize certain catalytic intermediates.

RCM_Mechanism cluster_initiation Initiation cluster_propagation Propagation & Ring Closing cluster_termination Catalyst Regeneration Catalyst [Ru]=CHPh Intermediate1 [2+2] Cycloaddition Catalyst->Intermediate1 + Diene Diene N-Protected But-3-enamide Diene->Intermediate1 Metallacyclobutane1 Metallacyclobutane Intermediate Intermediate1->Metallacyclobutane1 New_Carbene [Ru]=CH-R Metallacyclobutane1->New_Carbene - Styrene Intramolecular_Coordination Intramolecular Coordination New_Carbene->Intramolecular_Coordination Metallacyclobutane2 Metallacyclobutane Intermediate Intramolecular_Coordination->Metallacyclobutane2 [2+2] Cycloaddition Product_Complex [Ru]=CH2 + Product Metallacyclobutane2->Product_Complex Cycloreversion Product_Complex->Catalyst Reacts with more diene Product Unsaturated Lactam Product_Complex->Product - [Ru]=CH2

Comparative Analysis of RCM Efficiency

Protecting GroupElectronic NatureExpected Impact on RCM
N-Benzyl (Bn) Electronically NeutralServes as a standard baseline for comparison. Its influence is primarily steric.
N-PMB Electron-DonatingThe electron-donating nature of the p-methoxy group may increase the nucleophilicity of the amide nitrogen, potentially leading to stronger interaction with the ruthenium catalyst. This could either lead to catalyst inhibition or, conversely, promote certain steps in the catalytic cycle.

Anecdotal evidence and studies on related systems suggest that electron-rich amines can sometimes be challenging substrates for RCM due to catalyst inhibition.[4] However, the amide functionality in the but-3-enamide substrates mitigates the basicity of the nitrogen atom compared to a free amine.

Experimental Protocols

The following are generalized, representative protocols for the synthesis of the N-protected but-3-enamide precursors and their subsequent Ring-Closing Metathesis.

Synthesis of N-Allyl-N-benzyl/PMB-amine

Materials:

  • Benzyl bromide or 4-methoxybenzyl chloride

  • Allylamine

  • Potassium carbonate

  • Acetonitrile

Procedure:

  • To a solution of allylamine (2.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • To this suspension, add benzyl bromide or 4-methoxybenzyl chloride (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired N-allyl-N-benzyl/PMB-amine.

Synthesis of N-Allyl-N-benzyl/PMB-acrylamide

Materials:

  • N-Allyl-N-benzyl/PMB-amine

  • Acryloyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-allyl-N-benzyl/PMB-amine (1.0 eq) and triethylamine (1.5 eq) in dry DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add acryloyl chloride (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the N-protected but-3-enamide.

Ring-Closing Metathesis (RCM)

Materials:

  • N-Allyl-N-benzyl/PMB-acrylamide

  • Grubbs' Catalyst (e.g., 2nd Generation)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

Procedure:

  • Dissolve the N-protected but-3-enamide (1.0 eq) in the anhydrous, degassed solvent to a concentration of 0.01-0.05 M.

  • Bubble an inert gas (argon or nitrogen) through the solution for 15-30 minutes to ensure rigorous degassing.

  • Add the Grubbs' catalyst (typically 1-5 mol%) to the solution under a positive pressure of the inert gas.

  • Heat the reaction mixture to reflux (for toluene) or stir at room temperature (for DCM) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the desired unsaturated lactam.

Experimental_Workflow cluster_synthesis Substrate Synthesis cluster_rcm Ring-Closing Metathesis Start Benzyl/PMB Halide + Allylamine Step1 N-Alkylation Intermediate N-Allyl-N-benzyl/PMB-amine Step2 Acylation with Acryloyl Chloride Substrate N-Protected But-3-enamide RCM_Step RCM with Grubbs' Catalyst Product Unsaturated Lactam Purification Purification

Conclusion and Recommendations

The choice between N-benzyl and N-PMB protecting groups for the RCM of but-3-enamides can have subtle but important consequences for reaction efficiency. While direct comparative data is scarce, a consideration of the electronic properties of these groups provides a basis for rational selection.

  • N-Benzyl (Bn): This group serves as a reliable, electronically neutral protecting group. It is a good starting point for optimizing RCM reactions of but-3-enamides, particularly when avoiding potential catalyst inhibition by a more electron-rich nitrogen is a concern.

  • N-para-Methoxybenzyl (PMB): The electron-donating nature of the PMB group may lead to a more complex interaction with the ruthenium catalyst. While this could potentially lead to catalyst inhibition in some cases, it may also offer advantages in terms of reaction rate or catalyst stability under specific conditions. Furthermore, the PMB group offers the significant advantage of being cleavable under milder, oxidative conditions (e.g., with DDQ or CAN), which are orthogonal to the typical hydrogenolysis conditions used for benzyl group removal. This orthogonality is a major consideration in complex synthetic sequences.

For researchers embarking on the synthesis of unsaturated lactams via RCM of but-3-enamides, it is recommended to initially explore the reaction with the N-benzyl protected substrate. If the RCM proves to be sluggish or inefficient, or if orthogonal deprotection strategies are required for subsequent synthetic steps, the N-PMB protected analogue should be investigated. Careful screening of reaction conditions, including catalyst loading, solvent, and temperature, will be crucial in optimizing the RCM for either protecting group.

References

  • Hoveyda, A. H.; Gillingham, D. G.; Van Veldhuizen, J. J.; Kataoka, O.; Garber, S. B.; Kingsbury, J. S.; Harrity, J. P. A. Org. Biomol. Chem.2004, 2, 8-23.
  • Grubbs, R. H. Angew. Chem. Int. Ed.2006, 45, 3760-3765.
  • Grubbs, R. H. Tetrahedron2004, 60, 7117-7140.
  • Nicolaou, K. C.; Bulger, P. G.; Sarlah, D. Angew. Chem. Int. Ed.2005, 44, 4490-4527.
  • Hong, S. H.; Grubbs, R. H. J. Am. Chem. Soc.2006, 128, 3508-3509.
  • Fürstner, A. Angew. Chem. Int. Ed.2000, 39, 3012-3043.
  • Trnka, T. M.; Grubbs, R. H. Acc. Chem. Res.2001, 34, 18-29.
  • Scholl, M.; Ding, S.; Lee, C. W.; Grubbs, R. H. Org. Lett.1999, 1, 953-956.
  • Wipf, P.; Spencer, S. R. J. Am. Chem. Soc.2005, 127, 225-235.
  • Kunda, S. A.; Smith, S. L.; Houghten, R. A. Tetrahedron Lett.1985, 26, 279-282.

Sources

Validation

A Comparative Guide to Elemental Analysis and Chromatographic Methods for Purity Validation of N-[(4-Methoxyphenyl)methyl]but-3-enamide

In the landscape of pharmaceutical research and development, the unambiguous determination of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. For a novel entity such as N-[(4-Methoxyp...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the unambiguous determination of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. For a novel entity such as N-[(4-Methoxyphenyl)methyl]but-3-enamide, a molecule with potential applications in medicinal chemistry, rigorous purity assessment is not merely a quality control step but a fundamental aspect of its scientific validation. This guide provides an in-depth comparison of elemental analysis, a classical and robust method for purity determination, with modern chromatographic and spectroscopic techniques, namely High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies. We will delve into the causality behind experimental choices and present a self-validating framework for each protocol, grounded in authoritative standards from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

The Foundational Pillar: Elemental Analysis (CHN Analysis)

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a fundamental and direct method for assessing the purity of an organic compound. The principle is straightforward: the experimentally determined mass percentages of carbon, hydrogen, and nitrogen are compared against the theoretical values calculated from the compound's molecular formula. For N-[(4-Methoxyphenyl)methyl]but-3-enamide (C₁₃H₁₇NO₂), a pure sample should yield elemental percentages that closely match the calculated values.

The power of elemental analysis lies in its absolute nature; it is not a comparative technique and provides a direct measure of the elemental composition, which is a primary indicator of purity.[1][2] However, it is not without its limitations, as it is insensitive to impurities with a similar elemental composition to the main compound.[1]

Experimental Protocol: CHN Elemental Analysis

The validation of an elemental analysis method is crucial to ensure the reliability of the purity assessment. The following protocol is designed to be a self-validating system, incorporating principles from authoritative guidelines.[3][4]

Instrumentation: A calibrated CHN elemental analyzer.

Sample Preparation:

  • Ensure the N-[(4-Methoxyphenyl)methyl]but-3-enamide sample is homogenous and has been thoroughly dried to remove any residual solvents.

  • Accurately weigh approximately 2-3 mg of the sample into a tin capsule.

  • Fold the capsule to encase the sample securely.

  • Prepare a minimum of three independent samples for analysis to assess precision.

Instrument Calibration and Analysis:

  • Calibrate the instrument using a certified organic analytical standard (e.g., acetanilide) to ensure accuracy.

  • Analyze a blank tin capsule to determine any background contribution.

  • Introduce the encapsulated N-[(4-Methoxyphenyl)methyl]but-3-enamide samples into the instrument's autosampler.

  • Initiate the combustion sequence. The sample is combusted at high temperatures (typically ~900-1000 °C) in a pure oxygen environment.[5]

  • The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.[6]

  • The instrument's software calculates the percentage of C, H, and N in the sample.

Data Evaluation and Validation:

  • Accuracy: The mean of the experimental values for C, H, and N should be within ±0.4% of the theoretical values for C₁₃H₁₇NO₂.[7]

  • Precision (Repeatability): The relative standard deviation (RSD) of the results from the replicate samples should be within an acceptable limit, typically ≤2%.

  • Specificity: While inherently limited, the method's specificity is demonstrated by the close agreement of all three elements with the theoretical values.

The Orthogonal Approaches: A Comparative Overview

To build a comprehensive purity profile and to address the limitations of any single technique, orthogonal methods—those that rely on different physicochemical principles—are essential.[1] Here, we compare elemental analysis with HPLC, GC, and qNMR.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of non-volatile and thermally labile compounds.[8] For N-[(4-Methoxyphenyl)methyl]but-3-enamide, an HPLC-UV method is a suitable choice for detecting and quantifying organic impurities.

Causality in Method Design: The choice of a reversed-phase C18 column is based on the non-polar nature of the analyte. A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. UV detection is appropriate due to the presence of a chromophore (the methoxyphenyl group) in the molecule.

This protocol is aligned with ICH Q2(R2) guidelines for analytical procedure validation.[3][4]

Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

Sample and Standard Preparation:

  • Prepare a stock solution of N-[(4-Methoxyphenyl)methyl]but-3-enamide reference standard and a separate stock solution of the test sample in a suitable solvent (e.g., acetonitrile/water).

  • From the stock solutions, prepare a series of calibration standards at different concentrations to assess linearity.

  • Prepare spiked samples by adding known amounts of potential impurities to the analyte solution to evaluate accuracy and specificity.

Chromatographic Conditions:

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined from the UV spectrum of the analyte (e.g., ~254 nm).

  • Injection Volume: 10 µL.

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the main peak from any impurity peaks in the chromatogram of the spiked sample.

  • Linearity: A linear relationship between the peak area and the concentration of the analyte over a specified range. A correlation coefficient (r²) > 0.999 is typically required.

  • Accuracy: The closeness of the test results to the true value. Determined by the recovery of the analyte in the spiked samples, with acceptance criteria typically between 98.0% and 102.0%.

  • Precision (Repeatability and Intermediate Precision): The agreement among a series of measurements. Assessed by the RSD of replicate injections and analyses on different days, with an acceptance criterion of RSD ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

Gas Chromatography (GC) for Volatile Impurities

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[9] For N-[(4-Methoxyphenyl)methyl]but-3-enamide, GC with a Flame Ionization Detector (FID) is particularly useful for detecting volatile organic impurities and residual solvents.

Causality in Method Design: The use of a capillary column with a non-polar stationary phase is suitable for separating a broad range of organic compounds. The FID is chosen for its high sensitivity to hydrocarbons.

Instrumentation: Gas chromatograph with an FID and a suitable capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm).

Sample and Standard Preparation:

  • Prepare a stock solution of the N-[(4-Methoxyphenyl)methyl]but-3-enamide test sample in a suitable solvent (e.g., dichloromethane).

  • Prepare a standard solution containing known concentrations of potential volatile impurities and residual solvents.

Chromatographic Conditions:

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: e.g., 250 °C.

  • Oven Temperature Program: A temperature gradient (e.g., starting at 50 °C and ramping up to 280 °C) to ensure the elution of compounds with different boiling points.

  • Detector Temperature: e.g., 300 °C.

Validation Parameters: The validation parameters (specificity, linearity, accuracy, precision, LOD, LOQ) are assessed similarly to the HPLC method, following ICH Q2(R2) guidelines.[3][4]

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR has emerged as a primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[1][2][10] The principle relies on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[11]

Causality in Method Design: By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated by comparing the integrals of their respective signals. This method provides a direct, SI-traceable purity value.[10]

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh a specific amount of the N-[(4-Methoxyphenyl)methyl]but-3-enamide sample into an NMR tube.

  • Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The internal standard must have signals that do not overlap with the analyte's signals.

  • Add a suitable deuterated solvent (e.g., DMSO-d₆) to dissolve both the sample and the internal standard completely.

NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum with parameters optimized for accuracy, including a long relaxation delay (d1) to ensure full relaxation of all protons.

Data Processing and Purity Calculation:

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Comparative Analysis of Purity Determination Methods

FeatureElemental Analysis (CHN)HPLC-UVGC-FIDQuantitative NMR (qNMR)
Principle Combustion and detection of elemental gasesChromatographic separation and UV absorptionChromatographic separation and flame ionizationNuclear magnetic resonance signal intensity
Purity Type Absolute (elemental composition)Relative (area percent) or quantitative with standardsRelative (area percent) or quantitative with standardsAbsolute (molar concentration)
Reference Standard Certified elemental standards for calibrationAnalyte-specific reference standard for quantificationAnalyte-specific reference standard for quantificationCertified internal standard of a different compound
Strengths Direct measure of elemental composition, robust.[1]High sensitivity, excellent for non-volatile impurities.[8]High sensitivity for volatile and semi-volatile impurities.[9]Absolute purity without analyte-specific standard, provides structural information.[1][10]
Limitations Insensitive to isomeric impurities or those with similar elemental composition.[1]Requires analyte-specific reference standards for accurate quantification, potential for different response factors.Limited to volatile and thermally stable compounds.Lower sensitivity than chromatographic methods, requires careful selection of internal standard and acquisition parameters.[1]
Typical Accuracy ±0.4% of theoretical value98.0 - 102.0% recovery98.0 - 102.0% recoveryHigh, with low measurement uncertainty
Typical Precision (RSD) ≤ 2%≤ 2%≤ 2%≤ 1%

Visualizing the Workflow

Elemental Analysis Workflow

elemental_analysis_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation sample Homogenous, Dry Sample weigh Weigh ~2-3 mg into Tin Capsule sample->weigh encapsulate Encapsulate Sample weigh->encapsulate combust High-Temp Combustion encapsulate->combust calibrate Calibrate with Standard calibrate->combust detect Detect CO₂, H₂O, N₂ combust->detect calculate Calculate %C, %H, %N detect->calculate compare Compare with Theoretical calculate->compare validate Validate (Accuracy, Precision) compare->validate

Caption: Workflow for purity validation using CHN elemental analysis.

Method Selection Logic

method_selection_logic start Purity Assessment of N-[(4-Methoxyphenyl)methyl]but-3-enamide elemental Elemental Analysis (Absolute Purity - Elemental) start->elemental hplc HPLC-UV (Non-volatile Impurities) start->hplc gc GC-FID (Volatile Impurities) start->gc qnmr qNMR (Absolute Purity - Molar) start->qnmr report Comprehensive Purity Report elemental->report hplc->report gc->report qnmr->report

Sources

Safety & Regulatory Compliance

Safety

Operational Guide to the Safe Handling and Disposal of N-[(4-Methoxyphenyl)methyl]but-3-enamide

As a Senior Application Scientist, I recognize that managing specific organic compounds in drug development and synthetic workflows requires more than just a generic safety sheet. N-[(4-Methoxyphenyl)methyl]but-3-enamide...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that managing specific organic compounds in drug development and synthetic workflows requires more than just a generic safety sheet. N-[(4-Methoxyphenyl)methyl]but-3-enamide (also known as ) is an organic amide featuring a terminal alkene and a methoxybenzyl moiety. While highly useful, its disposal must be rigorously managed to ensure laboratory safety, regulatory compliance, and environmental stewardship.

This guide provides a self-validating, step-by-step protocol for the proper disposal and spill management of this compound, grounded in federal environmental regulations.

Chemical Profile & Hazard Assessment

Before designing a disposal protocol, we must understand the physicochemical properties of the analyte to accurately categorize its waste stream.

Quantitative Chemical Properties
PropertySpecification
Chemical Name N-[(4-Methoxyphenyl)methyl]but-3-enamide
CAS Number 1[1]
Molecular Formula 1[1]
Molecular Weight
Chemical Class Non-halogenated organic amide
Primary Hazards Skin/eye irritation, potential aquatic toxicity

Causality in Risk & Segregation: The presence of the terminal alkene makes this compound susceptible to oxidation, while the amide bond is relatively stable but can undergo hydrolysis under extreme pH. Because the molecule contains no halogens (fluorine, chlorine, bromine, iodine), it must be classified strictly as a non-halogenated organic waste . Mixing this compound with halogenated waste streams dramatically increases disposal costs and introduces the risk of toxic dioxin formation during the incineration process.

Regulatory Framework (EPA & RCRA Compliance)

Under the Resource Conservation and Recovery Act (RCRA), laboratories are heavily regulated regarding how hazardous waste is accumulated, stored, and disposed of from 2[2].

  • Generator Status: Depending on your facility's total hazardous waste output, you are classified as a2[2]. This status dictates your accumulation limits and maximum 3[3] (e.g., 90 days for LQGs, 180 days for SQGs).

  • Subpart K Applicability: Many academic and research entities operate under EPA's 4[4], which offers alternative, flexible waste management rules specifically tailored to the unique operational challenges of laboratories.

  • Closed Container Rule: EPA regulations mandate that all unwanted laboratory material containers must be5[5] (lids screwed on securely) unless waste is actively being added or removed. Evaporation is not a legal disposal method.

Standard Operating Procedure: Step-by-Step Disposal Workflow

A self-validating protocol requires structural checks and balances. The following steps ensure that N-[(4-Methoxyphenyl)methyl]but-3-enamide is disposed of without risking cross-contamination or regulatory fines.

Step 1: Waste Segregation

  • Action: Isolate N-[(4-Methoxyphenyl)methyl]but-3-enamide waste (both solid powder and solvent-dissolved fractions) into a designated "Non-Halogenated Organic Waste" stream.

  • Rationale: Segregation prevents dangerous exothermic reactions with incompatible chemicals (e.g., strong oxidizers, concentrated acids) and optimizes downstream incineration efficiency.

Step 2: Containment and Labeling

  • Action: Use a chemically compatible, high-density polyethylene (HDPE) or glass container.

  • Labeling: Immediately label the container with the words "Unwanted Laboratory Material" or "Hazardous Waste," along with the specific chemical constituents (e.g., "Contains: N-[(4-Methoxyphenyl)methyl]but-3-enamide, Ethyl Acetate").

  • Rationale: Unlabeled "mystery" containers are a severe RCRA violation and require expensive analytical testing to characterize before disposal.

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Store the waste container in the room where it was generated, under the direct control of the operator.

  • Limits: Fill containers to5[5] to allow for vapor expansion and prevent overflow. Never exceed the 5[5] for standard waste in the SAA.

  • Inspection: Conduct 3[3] of the SAA to check for leaks, bulging, or degradation of the containers.

Step 4: Transfer and Final Disposal

  • Action: Once the container reaches the 90% fill line, date the container immediately and submit a "Hazardous Waste Pickup" request to your Environmental Health and Safety (EHS) department.

  • Final Destruction: The waste broker will transport the material to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.

WasteWorkflow Gen Waste Generation N-[(4-Methoxyphenyl)methyl]but-3-enamide Seg Segregation (Non-Halogenated Organics) Gen->Seg Label Labeling & Containment (Closed Container Rule) Seg->Label SAA Satellite Accumulation Area (< 90% Capacity) Label->SAA EHS EHS Pickup Request (Date Container) SAA->EHS TSDF Final Disposal (High-Temp Incineration) EHS->TSDF

RCRA-compliant lifecycle for N-[(4-Methoxyphenyl)methyl]but-3-enamide waste.

Spill Response & Decontamination Protocol

In the event of an accidental spill of N-[(4-Methoxyphenyl)methyl]but-3-enamide (either as a pure solid powder or dissolved in an organic solvent), execute the following containment protocol:

  • Evacuate & Assess: Clear the immediate area of non-essential personnel. Assess if the spill is manageable (e.g., < 500 mL of solution) or requires emergency EHS intervention.

  • Don PPE: Put on chemical-resistant nitrile gloves, safety goggles, and a standard laboratory coat.

  • Containment:

    • If dissolved in solvent: Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads) to prevent spreading to floor drains.

    • If solid powder: Gently sweep up using a static-free brush to avoid aerosolizing the powder into the breathing zone.

  • Collection: Place all absorbed material, swept powder, and contaminated PPE into a heavy-duty, sealable hazardous waste bag.

  • Decontamination: Wash the spill area with a mild detergent and water. Collect the wash water as hazardous waste if it is heavily contaminated.

  • Reporting: Log the incident in the laboratory's environmental tracking system and formally notify EHS.

SpillResponse Spill Spill Occurs Assess Assess & Evacuate Spill->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill (Absorbent/Vermiculite) PPE->Contain Clean Collect & Bag Waste Contain->Clean Decon Decontaminate Area Clean->Decon Report Incident Report to EHS Decon->Report

Step-by-step spill response and decontamination workflow for chemical spills.

Sources

Handling

Personal protective equipment for handling N-[(4-Methoxyphenyl)methyl]but-3-enamide

Advanced Safety and Operational Handling Guide: N-[(4-Methoxyphenyl)methyl]but-3-enamide Executive Summary & Mechanistic Risk Profile N-[(4-Methoxyphenyl)methyl]but-3-enamide (CAS: 1864060-85-4), also known as N-PMB-but-...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Handling Guide: N-[(4-Methoxyphenyl)methyl]but-3-enamide

Executive Summary & Mechanistic Risk Profile

N-[(4-Methoxyphenyl)methyl]but-3-enamide (CAS: 1864060-85-4), also known as N-PMB-but-3-enamide, is a specialized synthetic intermediate with a molecular weight of 205.26 g/mol . It is frequently utilized in the development of biologically active molecules, particularly as a precursor for constructing complex nitrogen-containing heterocycles like γ-lactams[1].

As a Senior Application Scientist, I emphasize that handling this compound requires a nuanced understanding of its dual-functional reactivity. Standard safety data sheets often overlook the mechanistic hazards inherent to its structure. The molecule features two distinct reactive domains that dictate our safety and handling protocols:

  • The p-Methoxybenzyl (PMB) Protecting Group: The electron-donating p-methoxy substituent renders the benzylic position highly susceptible to cleavage under oxidative conditions (e.g., DDQ, CAN) or strongly acidic conditions (e.g., TFA, TfOH)[2][3]. Inadvertent exposure to these reagents in waste streams can trigger premature deprotection, releasing reactive amine intermediates and p-methoxybenzaldehyde.

  • The Terminal Alkene (But-3-enamide moiety): The beta-gamma unsaturation is typically leveraged for transition-metal-catalyzed intramolecular cyclizations (such as Palladium-catalyzed amino-Heck reactions)[1]. While not as electrophilic as an alpha-beta unsaturated acrylamide, this terminal alkene remains susceptible to radical-initiated polymerization if improperly stored or exposed to incompatible catalysts.

Quantitative Personal Protective Equipment (PPE) Matrix

To mitigate exposure and prevent contamination, the following PPE matrix must be strictly adhered to. The causality for each recommendation is rooted in the compound's physical state and the specific solvent systems (e.g., Dichloromethane, DMF) required for its synthetic manipulation[1][2].

PPE CategorySpecificationMechanistic Causality & JustificationReplacement Cycle
Hand Protection (Dry) Nitrile gloves (≥0.11 mm thickness)Sufficient for handling the dry powder to prevent dermal sensitization and contamination.Every 2 hours or immediately upon contamination.
Hand Protection (Solvent) Butyl rubber or Silver Shield®Standard nitrile offers near-zero breakthrough resistance to Dichloromethane (CH₂Cl₂), the standard solvent for PMB oxidative cleavage[2].Per solvent manufacturer breakthrough data.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against micro-particulates during weighing and solvent splashing during high-temperature reaction setups.N/A (Sanitize after use).
Respiratory / Engineering Fume Hood (Face velocity 80-120 fpm)Prevents inhalation of airborne particulates. The compound must never be handled on an open benchtop.N/A (Annual certification).
Body Protection Flame-resistant (FR) Lab CoatProtects against static discharge, which could ignite flammable solvents (e.g., DMF) used in downstream cyclization workflows[1].Wash weekly or post-spill.

Standard Operating Procedure (SOP): Operational Workflow

This self-validating protocol outlines the safe handling of N-[(4-Methoxyphenyl)methyl]but-3-enamide during a standard synthetic workflow, specifically preparing it for a transition-metal-catalyzed reaction or orthogonal deprotection.

Step 1: Pre-Weighing and Static Mitigation

  • Rationale: Fine organic powders can carry static charges, leading to aerosolization or inaccurate measurements, which compromises stoichiometric precision.

  • Action: Ground all spatulas and weighing balances. Inside a certified fume hood, weigh the required mass of N-[(4-Methoxyphenyl)methyl]but-3-enamide into an anti-static weigh boat.

Step 2: Inert Atmosphere Transfer

  • Rationale: Transition-metal catalysts (e.g., Pd(OAc)₂) used to cyclize but-3-enamides are highly sensitive to oxygen and moisture, which can poison the catalyst and lead to dangerous pressure buildup from side reactions[1].

  • Action: Transfer the solid to a flame-dried Schlenk flask. Add the required catalyst and ligand (e.g., PPh₃). Evacuate the flask and backfill with ultra-high purity Argon three times to establish a strictly inert environment[1].

Step 3: Solvent Addition and Reaction Execution

  • Rationale: Anhydrous DMF is the optimal solvent for these high-temperature cyclizations[1].

  • Action: Inject anhydrous, degassed DMF via a gas-tight syringe. Heat the reaction mixture to 80-100 °C with vigorous stirring behind a blast shield[1].

Step 4: Orthogonal PMB Deprotection (Alternative Workflow)

  • Rationale: If the synthetic goal requires removing the PMB group, oxidative cleavage is preferred over harsh acids to preserve the integrity of the amide bond[2].

  • Action: Dissolve the substrate in a CH₂Cl₂/H₂O mixture (18:1 ratio). Cool to 0 °C and slowly add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as a solid[2]. Safety Note: DDQ is a potent oxidant; handle with extreme care.

Step 5: Reaction Monitoring & Validation

  • Rationale: A self-validating protocol requires real-time confirmation of chemical transformations to ensure no unreacted hazardous intermediates remain.

  • Action: Monitor the disappearance of the starting material via TLC or GC-MS. The complete consumption of the N-PMB-but-3-enamide validates the efficiency of the reaction[1].

Spill Response & Chemical Disposal Plan

A robust safety system requires anticipating operational failures. If a spill occurs, follow this targeted mitigation plan:

  • Solid Spill (Powder):

    • Do not sweep dry. Dry sweeping aerosolizes the alkene-containing powder.

    • Gently cover the spill with damp absorbent pads (using water or a compatible non-reactive solvent like ethanol).

    • Wipe from the perimeter inward to prevent spreading.

  • Solution Spill (in DCM or DMF):

    • Evacuate the immediate area if the spill exceeds 100 mL of DCM due to acute inhalation hazards.

    • Apply an inert, amorphous silicate absorbent (e.g., vermiculite). Do not use combustible absorbents like sawdust.

  • Waste Segregation (Critical):

    • Do not mix N-[(4-Methoxyphenyl)methyl]but-3-enamide waste with strong acids (TFA, HCl) or oxidizers (DDQ, CAN)[2]. Mixing these in a general waste carboy will initiate an unintended, potentially exothermic deprotection reaction.

    • Dispose of the chemical as "Halogenated Organic Waste" if DCM was used, or "Non-Halogenated Organic Waste" if DMF was used.

Visual Workflow: Handling and Risk Mitigation Pathway

The following diagram illustrates the logical decision tree for handling this compound, ensuring safety protocols are intrinsically linked to the chemical's specific reactivity profile.

G Start N-PMB-but-3-enamide (Solid Powder) PPE Don PPE Nitrile Gloves, Goggles, FR Coat Start->PPE Hood Transfer to Certified Fume Hood PPE->Hood Decision Select Workflow Hood->Decision Spill Spill Event Detected? Hood->Spill Accident Reaction1 Pd-Catalyzed Cyclization (DMF, Heat, Inert Atm) Decision->Reaction1 Synthesis Reaction2 PMB Deprotection (DCM, DDQ or TFA) Decision->Reaction2 Cleavage Waste Waste Segregation CRITICAL: Isolate from Acids/Oxidizers Reaction1->Waste Reaction2->Waste SpillSolid Solid Spill: Damp Wipe, No Sweeping Spill->SpillSolid SpillSolvent Solvent Spill: Inert Absorbent Spill->SpillSolvent SpillSolid->Waste SpillSolvent->Waste

Operational Workflow and Risk Mitigation Pathway for N-[(4-Methoxyphenyl)methyl]but-3-enamide.

References

  • Sigma-Aldrich. "N-[(4-Methoxyphenyl)methyl]but-3-enamide". sigmaaldrich.com.

  • BenchChem. "A Comparative Guide to N-Benzyl (Bn) vs. N-p-Methoxybenzyl (PMB) Protecting Groups". benchchem.com. 2[2]

  • Kiessling Lab. "p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides". kiesslinglab.com. 3[3]

  • BenchChem. "Application Notes: The Role of But-3-enamide in the Synthesis of Biologically Active Molecules". benchchem.com.1[1]

Sources

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